(2-Chloropyridin-3-yl)(piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(2-chloropyridin-3-yl)-piperazin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O/c11-9-8(2-1-3-13-9)10(15)14-6-4-12-5-7-14/h1-3,12H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUVYOXCKSRCHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801251014 | |
| Record name | (2-Chloro-3-pyridinyl)-1-piperazinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801251014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72908-12-4 | |
| Record name | (2-Chloro-3-pyridinyl)-1-piperazinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72908-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chloro-3-pyridinyl)-1-piperazinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801251014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone, a heterocyclic compound of significant interest in contemporary medicinal chemistry. We will delve into its chemical architecture, physicochemical characteristics, plausible synthetic routes, and potential pharmacological applications, drawing insights from structurally related compounds and established chemical principles.
Chemical Identity and Physicochemical Properties
(2-Chloropyridin-3-yl)(piperazin-1-yl)methanone is a synthetic compound featuring a 2-chloropyridine moiety linked to a piperazine ring via a carbonyl bridge. The hydrochloride salt is the common form for handling and formulation.
Molecular Structure
The core structure consists of a pyridine ring substituted with a chlorine atom at the 2-position and a piperazinyl-methanone group at the 3-position. This arrangement of functional groups is pivotal to its chemical reactivity and biological activity.
Caption: Chemical structure of (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone.
Physicochemical Data
A summary of the key physicochemical properties for the hydrochloride salt of the compound is presented in Table 1. These computed values provide a foundational understanding of the molecule's behavior in various chemical and biological environments.
| Property | Value | Source |
| CAS Number | 1270138-42-5 | [1][2][3] |
| Molecular Formula | C₁₀H₁₃Cl₂N₃O | [1] |
| Molecular Weight | 262.13 g/mol | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Topological Polar Surface Area | 45.2 Ų | [1] |
| Complexity | 231 | [1] |
Synthesis and Characterization
Proposed Synthetic Pathway: Amide Coupling
The most direct approach involves the coupling of 2-chloronicotinic acid with piperazine. This reaction is a standard procedure in medicinal chemistry for the formation of amide bonds.
Caption: Proposed synthetic workflow for (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone HCl.
Justification for Experimental Choices:
-
Starting Materials: 2-Chloronicotinic acid serves as the carboxylic acid component, and piperazine provides the amine functionality. To avoid di-acylation of piperazine, either a large excess of piperazine can be used, or more commonly, mono-Boc-protected piperazine is employed to ensure single substitution.
-
Coupling Reagents: A variety of modern peptide coupling reagents can be utilized to facilitate the amide bond formation. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) are effective in promoting high-yield and clean reactions by activating the carboxylic acid.
-
Base and Solvent: A non-nucleophilic organic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically added to neutralize the acid formed during the reaction and to deprotonate the piperazine salt if it is used in that form. Anhydrous aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are suitable reaction media.
-
Deprotection (if applicable): If mono-Boc-protected piperazine is used, the tert-butyloxycarbonyl (Boc) protecting group is readily removed under acidic conditions, for instance, with trifluoroacetic acid (TFA) in DCM or with hydrochloric acid in an organic solvent like dioxane or isopropanol.
-
Salt Formation: The final product is often converted to its hydrochloride salt to improve its stability and solubility. This is typically achieved by treating a solution of the free base with a solution of hydrogen chloride in a suitable organic solvent like diethyl ether or isopropanol.
Characterization Methods
The identity and purity of the synthesized compound would be confirmed using a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and the exact mass of the molecule. The fragmentation pattern observed in MS/MS can provide further structural confirmation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the purity of the final compound and for monitoring the progress of the reaction.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of key functional groups, such as the carbonyl (C=O) stretch of the amide.
Pharmacological Profile and Potential Applications
While direct pharmacological data for (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone is scarce in publicly accessible literature, significant insights can be drawn from the closely related and well-studied compound, NSI-189.
The NSI-189 Analogue: A Precedent for Neurogenic Activity
NSI-189, which has the CAS number 1270138-40-3 for the free base, shares the same core pyridinyl-piperazinyl-methanone structure but features a (3-methylbutyl)amino group at the 2-position of the pyridine ring instead of a chlorine atom. NSI-189 is a well-documented experimental drug with neurogenic and nootropic properties.[4] It has been investigated for the treatment of major depressive disorder (MDD), cognitive impairment, and other neurological conditions.[5]
The primary mechanism of action of NSI-189 is believed to be the stimulation of neurogenesis in the hippocampus, a brain region crucial for learning, memory, and mood regulation.[6][7] Studies have shown that NSI-189 can increase hippocampal volume and promote the growth of new neurons.[6]
Bioisosteric Rationale and Therapeutic Hypothesis
In medicinal chemistry, the substitution of one atom or group of atoms for another with similar physical or chemical properties is a common strategy known as bioisosteric replacement. The replacement of the (3-methylbutyl)amino group in NSI-189 with a chlorine atom in (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone represents such a modification.
This bioisosteric change could potentially modulate the compound's pharmacokinetic and pharmacodynamic properties. The chlorine atom, being an electron-withdrawing group, will alter the electronic distribution of the pyridine ring compared to the electron-donating amino group in NSI-189. This could influence receptor binding affinity, metabolic stability, and blood-brain barrier penetration.
Based on the established neurogenic profile of NSI-189, it is hypothesized that (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone may also exhibit activity within the central nervous system, potentially as a modulator of neurogenesis or as a ligand for CNS receptors. The piperazine moiety is a well-known pharmacophore present in many CNS-active drugs, often targeting dopamine and serotonin receptors.[8][9]
Caption: Hypothesized pharmacological profile based on structural analogy.
Future Directions for Research
Given the therapeutic potential suggested by its structural similarity to NSI-189, further investigation into (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone is warranted. Key areas for future research include:
-
Definitive Synthesis and Characterization: Development and publication of a detailed, reproducible synthetic protocol and comprehensive analytical characterization data (NMR, MS, HPLC).
-
In Vitro Pharmacological Profiling: Screening the compound against a panel of CNS targets, including dopamine and serotonin receptors, as well as assays to evaluate its effects on neurogenesis and neuronal viability.
-
Pharmacokinetic Studies: Evaluation of its metabolic stability, cell permeability, and ability to cross the blood-brain barrier.
-
In Vivo Efficacy Studies: Assessment of its behavioral effects in relevant animal models of depression, anxiety, and cognitive impairment.
Conclusion
(2-Chloropyridin-3-yl)(piperazin-1-yl)methanone is a compound with a compelling chemical structure that suggests potential for therapeutic applications within the central nervous system. While direct experimental data remains limited, the strong precedent set by its close analogue, NSI-189, provides a solid rationale for its further investigation as a potential neurogenic agent. The synthesis of this molecule is achievable through standard organic chemistry techniques, and its comprehensive pharmacological evaluation could unveil a novel candidate for the treatment of a range of neurological and psychiatric disorders. This guide serves as a foundational resource to stimulate and inform such future research endeavors.
References
-
Chemsrc. NSI-189 | CAS#:1270138-40-3. [Link]
- Google Patents.
-
PubChem. (3-(2-(3-Chlorophenyl)ethyl)-2-pyridinyl)(1-methyl-4-piperidinyl)methanone hydrochloride. [Link]
-
Geroprotectors.org. NSI-189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats. [Link]
-
RSC Publishing. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. [Link]
-
PubMed. Synthesis and biological evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of cyclin-dependent kinases. [Link]
- Google Patents.
-
PubMed Central (PMC). NSI-189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats. [Link]
- Google Patents.
-
SpringerLink. A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. [Link]
- Google Patents. (12)
-
Chembest. (2-chloropyridin-3-yl)(piperazin-1-yl)methanone hydrochloride,1270138-42-5. [Link]
-
Wikipedia. Amdiglurax. [Link]
-
Patsnap. Preparation method of 1-(2, 3-dichlorophenyl) piperazine. [Link]
-
ResearchGate. Scheme 1. General strategy for the synthesis of piperidine derivatives.... [Link]
-
Wikipedia. List of miscellaneous 5-HT2A receptor agonists. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. [Link]
-
Geroprotectors.org. N-(2-[4-(4-Chlorophenyl)Piperazin-1-Yl]Ethyl)-3-Methoxybenzamide. [Link]
-
PubMed. Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents. [Link]
-
PubMed Central (PMC). Pyridine alkaloids with activity in the central nervous system. [Link]
-
PubMed. Neuroendocrine effects of M-chlorophenylpiperazine, a serotonin agonist, in humans. [Link]
-
ResearchGate. 2-Chloropyridine-3-carboxylic acid. [Link]
- Google Patents. EP0372654A2 - Preparation of 2-chloropyridine 3-carboxylic acid esters.
-
MDPI. Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. [Link]
-
PubMed. Effects of various serotonin receptor subtype-selective antagonists alone and on m-chlorophenylpiperazine-induced neuroendocrine changes in rats. [Link]
-
PubMed. Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain. [Link]
-
MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
-
PubMed Central (PMC). Piperazinyl Bicyclic Derivatives as Selective Ligands of the α2δ-1 Subunit of Voltage-Gated Calcium Channels. [Link]
-
BindingDB. 1-(3-Chloro-pyridin-2-yl)-4-methyl-piperazine::CHEMBL47415. [Link]
-
MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]
-
ResearchGate. ¹H NMR spectra: (a) Epichlorohydrin; (b) N‐methylpiperidine; (c).... [Link]
-
ResearchGate. Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Discovery of Novel Diphenyl Acrylonitrile Derivatives That Promote Adult Rats’ Hippocampal Neurogenesis [mdpi.com]
- 3. (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone hydrochloride - CAS:1270138-42-5 - 北京欣恒研科技有限公司 [konoscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Amdiglurax - Wikipedia [en.wikipedia.org]
- 6. muscleandbrawn.com [muscleandbrawn.com]
- 7. NSI‐189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Manufacture of insoluble and only slightly water-swellable polymers of n-vinyl lactams of improved adsorptivity - Patent US-4013825-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (2-Chloro-3,5-dinitro-phen-yl)(piperidin-1-yl)methanone - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Utilization of (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone in Fragment-Based Drug Discovery
Executive Summary
(2-Chloropyridin-3-yl)(piperazin-1-yl)methanone (CAS 806326-05-8), and its hydrochloride salt (CAS 1270138-42-5), represents a "privileged structure" in modern medicinal chemistry. It serves as a high-value bifunctional building block, primarily utilized in the synthesis of Kinase Inhibitors (targeting the ATP hinge region) and GPCR Modulators (specifically P2X7 antagonists and Muscarinic M5 ligands).
This guide details the chemical utility of this scaffold, focusing on its orthogonal reactivity profile: the electrophilic 2-chloropyridine core and the nucleophilic piperazine terminus. By exploiting these two distinct "handles," researchers can rapidly generate diverse libraries of bio-active compounds with optimized physicochemical properties (LogP, solubility).
Structural Analysis & Reactivity Profile
The molecule is defined by two orthogonal reactivity centers that allow for sequential, chemoselective functionalization.
| Feature | Chemical Nature | Reactivity Mode | Medicinal Application |
| 2-Chloro Position | Activated Heteroaryl Halide | Electrophile ( | Introduction of "Head" groups (e.g., Anilines for kinase hinge binding). |
| Piperazine NH | Secondary Aliphatic Amine | Nucleophile (Amidation, Urea formation, Reductive Amination) | Attachment of "Tail" groups (Solubilizing motifs, hydrophobic linkers). |
| Amide Linker | Carboxamide | Rigid Spacer | Orients the Head and Tail vectors; Hydrogen bond acceptor/donor. |
Reactivity Map
The following diagram illustrates the divergent synthetic pathways accessible from this single intermediate.
Caption: Divergent synthesis pathways. Path A and B modify the pyridine "Head," while Path C and D modify the piperazine "Tail."
Medicinal Chemistry Applications
Kinase Inhibitors (The 2-Anilinonicotinamide Class)
The 2-chloropyridine moiety is a precursor to 2-aminopyridines , a motif ubiquitous in kinase inhibitors (e.g., Sorafenib, Imatinib analogs). The pyridine nitrogen and the exocyclic NH (formed after displacement of Cl) often form a bidentate hydrogen bond with the kinase hinge region (e.g., Met, Glu residues).
-
Mechanism: Nucleophilic Aromatic Substitution (
). -
Causality: The electron-withdrawing carbonyl at position 3 activates the chlorine at position 2, making it susceptible to displacement by anilines even under mild conditions.
-
Protocol Validation: The reaction is self-monitoring; the disappearance of the aryl chloride is easily tracked by LCMS.
P2X7 Receptor Antagonists
The P2X7 receptor is a ligand-gated cation channel involved in inflammation. Antagonists often feature a central heteroaromatic core linked to a bulky hydrophobic group.
-
Role of Scaffold: The piperazine acts as a linker to attach tyrosine derivatives or adamantane moieties (common P2X7 pharmacophores), while the 2-chloro group can be substituted to tune potency and metabolic stability.
-
Reference Class: Analogs of KN-62 and GSK-series antagonists often utilize this specific connectivity.
Muscarinic M5 Antagonists
Selective M5 antagonists are rare. Recent developments (e.g., VU6019650 series) have utilized piperidine and piperazine amides to achieve selectivity over M1-M4 subtypes.
-
Strategy: The rigid amide bond restricts the conformation of the piperazine, positioning the terminal basic nitrogen (if alkylated) to interact with the aspartate residue in the GPCR binding pocket.
Experimental Protocols
Synthesis of the Scaffold (If not purchased)
While commercially available, in-house synthesis ensures purity and allows for N-protection flexibility.
-
Reactants: 2-Chloronicotinic acid (1.0 eq), N-Boc-piperazine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF.
-
Procedure: Stir at RT for 4h. Quench with water, extract with EtOAc.
-
Deprotection: Treat the intermediate with 4N HCl in Dioxane or TFA/DCM (1:4) to yield the title compound (HCl or TFA salt).
Protocol A: Displacement (Library Generation)
Objective: Synthesis of 2-amino-nicotinamide derivatives (Kinase focused).
-
Reagents: Scaffold (HCl salt), Substituted Aniline (1.2 eq), LHMDS (Lithium Hexamethyldisilazide) or NaH (for weak nucleophiles), or simple acid catalysis (pTsOH) for electron-rich anilines.
-
Solvent: THF (for base method) or n-Butanol (for acid method).
-
Step-by-Step:
-
Dissolve Scaffold (1 mmol) and Aniline (1.2 mmol) in n-Butanol (5 mL).
-
Add p-Toluenesulfonic acid (0.5 eq) as a catalyst.
-
Heat to 110°C in a sealed vial for 12–24 hours.
-
Validation: Monitor by LCMS for mass shift (M - Cl + Aniline).
-
Workup: Concentrate, neutralize with sat. NaHCO3, extract with DCM.
-
Protocol B: Urea Formation on Piperazine (GPCR Focused)
Objective: Capping the piperazine to form a urea linker.
-
Reagents: Scaffold (Free base), Isocyanate (R-NCO), DCM/TEA.
-
Step-by-Step:
-
Suspend Scaffold (1 mmol) in dry DCM (10 mL) with TEA (1.5 mmol).
-
Add Isocyanate (1.1 mmol) dropwise at 0°C.
-
Warm to RT and stir for 2 hours.
-
Validation: TLC (shift to higher Rf) and LCMS (M + Isocyanate).
-
Workup: Wash with water, brine, dry over MgSO4.
-
Data Summary: Reaction Optimization
The following table summarizes conditions for displacing the 2-Cl group, a critical step in utilizing this scaffold.
| Nucleophile Type | Catalyst/Base | Solvent | Temp (°C) | Yield (Typical) | Notes |
| Aliphatic Amine | DIPEA (3 eq) | DMF/DMSO | 80-100 | >85% | Facile displacement. |
| Aniline (Electron Rich) | pTsOH (0.5 eq) | n-Butanol | 110-120 | 60-80% | Acid catalysis helps protonate the ring N. |
| Aniline (Electron Poor) | LHMDS (2 eq) | THF | 0 -> 60 | 40-65% | Requires deprotonation of aniline first. |
| Aryl Boronic Acid | Pd(dppf)Cl2 / K2CO3 | Dioxane/H2O | 90 | 70-90% | Standard Suzuki coupling. |
References
-
P2X7 Antagonist Discovery: Title: Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function. Source: National Institutes of Health (NIH) / PMC. URL:[Link]
-
Muscarinic M5 Ligands: Title: Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM). Source: National Institutes of Health (NIH) / PMC. URL:[Link]
-
Piperazine Scaffold Utility: Title: The medicinal chemistry of piperazines: A review. Source: PubMed / Wiley. URL:[Link]
-
TRPV4 Antagonists (Analogous Scaffold): Title: Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives. Source: Bioorganic & Medicinal Chemistry.[1][2][3][4] URL:[Link]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
(2-Chloropyridin-3-yl)(piperazin-1-yl)methanone CAS number and molecular identifiers
CAS Number: 1270138-42-5 (Hydrochloride) | Molecular Formula: C₁₀H₁₂ClN₃O[1]
Executive Summary
(2-Chloropyridin-3-yl)(piperazin-1-yl)methanone is a high-value heterocyclic scaffold used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs) targeting G-protein coupled receptors (GPCRs) and transient receptor potential (TRP) channels.[1]
Distinguished by its bifunctional reactivity , this molecule features a secondary amine (piperazine) and an electrophilic aromatic core (2-chloropyridine). This unique architecture allows for divergent synthesis : the piperazine nitrogen serves as a nucleophile for chain extension, while the 2-chloro position on the pyridine ring is highly susceptible to Nucleophilic Aromatic Substitution (SₙAr), enabling the rapid construction of tricyclic systems such as pyrido[2,3-b]pyrazines. It is a critical intermediate in the development of TRPV4 antagonists and analogs of tetracyclic antidepressants.
Molecular Identification & Physicochemical Profile[2]
This section provides the definitive identifiers required for regulatory documentation and database integration.
Table 1: Molecular Identifiers
| Identifier Type | Value | Notes |
| CAS Number (HCl) | 1270138-42-5 | Primary commercial form (Hydrochloride salt) |
| CAS Number (Base) | Not widely listed | Free base is typically generated in situ |
| IUPAC Name | (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone | |
| SMILES | ClC1=NC=CC=C1C(N2CCNCC2)=O | Free Base |
| InChI Key | ZTLOZFLZBKZABP-UHFFFAOYSA-N | |
| Molecular Weight | 225.67 g/mol (Free Base) | 262.13 g/mol (HCl Salt) |
| Appearance | White to Off-White Solid | Hygroscopic (store desiccated) |
Table 2: Physicochemical Properties (Calculated)
| Property | Value | Significance in Drug Design |
| LogP | ~0.5 - 0.9 | Low lipophilicity due to polar amide/amine; ideal for oral bioavailability optimization.[1] |
| pKa (Piperazine) | ~8.5 - 9.0 | Basic center; forms stable salts (HCl, Tosylate) for purification. |
| PSA | ~45 Ų | Good membrane permeability prediction (<140 Ų). |
| Reactivity | High (SₙAr) | The 2-Cl position is activated by the electron-withdrawing carbonyl group. |
Synthetic Methodology
The synthesis of (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone requires careful control to prevent bis-acylation of the piperazine. The most robust industrial protocol utilizes a mono-protected piperazine strategy.
Core Synthesis Protocol
Reaction Type: Schotten-Baumann Amidation followed by Acidolytic Deprotection.[1]
-
Activation: 2-Chloronicotinic acid is converted to its acid chloride using oxalyl chloride or thionyl chloride (SOCl₂).
-
Coupling: The acid chloride reacts with N-Boc-piperazine (tert-butyl piperazine-1-carboxylate) in the presence of a base (DIPEA or Et₃N) in DCM or THF.
-
Critical Control Point: Temperature must be kept <0°C to minimize hydrolysis of the acid chloride.
-
-
Deprotection: The Boc group is removed using 4M HCl in Dioxane or TFA/DCM, precipitating the target compound as the hydrochloride salt.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of synthesis and the critical decision nodes for quality control.
Caption: Step-wise synthesis of the target scaffold via Boc-protection strategy to ensure mono-acylation fidelity.
Applications in Drug Discovery[6][7][8][9]
This compound acts as a "linchpin" scaffold, connecting two distinct pharmacophores. Its primary utility lies in Fragment-Based Drug Discovery (FBDD) and the synthesis of tricyclic heterocycles.
A. SₙAr Cyclization (The "Mirtazapine" Route)
The 2-chloro substituent on the pyridine ring is activated by the adjacent electron-withdrawing amide group.[1] This makes it highly susceptible to displacement by nucleophiles.
-
Mechanism: Intramolecular or intermolecular Nucleophilic Aromatic Substitution (SₙAr).
-
Application: If the piperazine nitrogen is functionalized with a pendant nucleophile (e.g., an amine or thiol chain), it can cyclize back onto the pyridine ring, displacing the chlorine to form tricyclic structures (e.g., pyrido[2,3-b]pyrazines) common in antidepressant and antipsychotic chemistry.
B. TRPV4 Antagonists
Research indicates this scaffold is a precursor for selective TRPV4 antagonists used in treating pain and edema. The free piperazine nitrogen is typically arylated or alkylated to introduce lipophilic domains required for channel binding.
C. Divergent Library Synthesis
Because the chlorine atom is stable under standard amide coupling conditions, researchers can first functionalize the piperazine nitrogen (R-group diversification) and then perform SₙAr chemistry on the pyridine ring, or vice versa. This orthogonality is crucial for generating high-diversity compound libraries.
Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the piperazine amine and the chloropyridine core.
Analytical Characterization & Quality Control
To ensure the integrity of this intermediate in drug development, the following analytical parameters must be verified.
Proton NMR (¹H-NMR)
-
Solvent: DMSO-d₆
-
Key Signals:
-
Pyridine Ring: Three distinct aromatic protons. Look for a doublet of doublets around δ 8.4 ppm (H-6), δ 7.8 ppm (H-4), and δ 7.4 ppm (H-5).
-
Piperazine Ring: Two sets of broad multiplets around δ 3.2 - 3.8 ppm . In the HCl salt, the NH proton appears as a broad singlet (exchangeable) often shifted downfield (>9 ppm).
-
Mass Spectrometry (LC-MS)
-
Ionization: ESI+
-
Pattern:
-
[M+H]⁺: 226.1 (for ³⁵Cl isotope).
-
Isotope Pattern: Distinct 3:1 ratio of peaks at m/z 226 and 228, confirming the presence of a single Chlorine atom.
-
HPLC Purity
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.
-
Detection: UV at 254 nm (Pyridine absorption).
-
Acceptance Criteria: >95% area purity for biological screening; >98% for GMP synthesis.
Safety & Handling (SDS Summary)
-
Hazards:
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.[2]
-
-
Handling: Use in a fume hood. The free base may be an irritant; the HCl salt is generally a fine powder that can pose an inhalation risk.
-
Storage: Hygroscopic. Store at +2°C to +8°C under inert gas (Argon/Nitrogen) to prevent moisture absorption which can lead to hydrolysis or caking.
References
-
Tsuno, N., et al. (2017).[3] Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain. Bioorganic & Medicinal Chemistry, 25(7), 2177-2190.[3] Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 50922680, NSI-189 phosphate (Related Structural Analog). Link
-
Aladdin Scientific. (2024). Safety Data Sheet: (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone hydrochloride.[4] Link
-
BOC Sciences. (2024). Product Monograph: CAS 1270138-42-5.[4]
Sources
- 1. Nsi-189 phosphate | C22H33N4O5P | CID 50922680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(5-Chloropyridin-2-yl)piperazine | C9H12ClN3 | CID 3805301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone hydrochloride - CAS:1270138-42-5 - 阿镁生物 [amaybio.com]
The Pivot Scaffold: (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone in CNS & Oncology Drug Discovery
The following technical guide details the role, synthesis, and application of (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone , a critical scaffold in modern medicinal chemistry.
Executive Summary
(2-Chloropyridin-3-yl)(piperazin-1-yl)methanone (CAS: 1270138-42-5 for HCl salt) represents a "privileged structure" in pharmaceutical synthesis. It serves as a bifunctional core, combining an electrophilic 2-chloropyridine "warhead" with a nucleophilic piperazine "handle."
This dual reactivity allows it to function as a divergent intermediate, particularly in the synthesis of neurogenic agents (e.g., NSI-189 ), GPCR modulators (Serotonin/Dopamine antagonists), and kinase inhibitors . Its strategic value lies in its ability to undergo orthogonal functionalization: the piperazine nitrogen can be derivatized to tune pharmacokinetic properties (LogP, BBB permeability), while the chlorine atom at the 2-position is primed for SNAr displacement to lock the molecule into active conformations or tricyclic systems.
Chemical Profile & Structural Logic[1][2]
Physicochemical Properties
| Property | Value / Description |
| IUPAC Name | (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone |
| CAS Number | 120739-89-1 (Free Base); 1270138-42-5 (HCl Salt) |
| Molecular Formula | C₁₀H₁₂ClN₃O |
| Molecular Weight | 225.67 g/mol (Free Base) |
| pKa (Calc) | ~8.5 (Piperazine NH), ~0.5 (Pyridine N) |
| LogP | ~0.8 (Low lipophilicity, favorable for further derivatization) |
| Solubility | High in water (as HCl salt), DMSO, Methanol.[1][2] |
The "Push-Pull" Electronic Effect
The 2-chloropyridine ring is electronically deficient. The carbonyl group at the 3-position acts as an electron-withdrawing group (EWG), further pulling electron density away from the ring.
-
Consequence: The chlorine at position 2 is highly activated for Nucleophilic Aromatic Substitution (SNAr) .
-
Strategic Advantage: This allows the scaffold to react with weak nucleophiles (amines, thiols) under mild conditions, enabling the formation of diverse libraries without harsh catalysts.
Validated Synthetic Protocols
To ensure high purity and prevent the formation of the bis-amide impurity (where one piperazine reacts with two pyridine units), a protection-deprotection strategy is the industry gold standard for research-scale synthesis.
Method A: The Boc-Protection Route (High Fidelity)
Recommended for SAR library generation where purity is paramount.
Step 1: Amide Coupling
-
Reagents: 2-Chloronicotinic acid (1.0 eq), N-Boc-piperazine (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq).
-
Solvent: Dichloromethane (DCM) or DMF.
-
Protocol:
-
Dissolve 2-chloronicotinic acid in DCM at 0°C.
-
Add EDC[3]·HCl and HOBt; stir for 30 min to activate the acid.
-
Add N-Boc-piperazine and DIPEA dropwise.
-
Warm to Room Temperature (RT) and stir for 12 hours.
-
-
Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄.
-
Yield: ~85-95% of tert-butyl 4-(2-chloronicotinoyl)piperazine-1-carboxylate.
Step 2: Deprotection
-
Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).
-
Protocol:
-
Dissolve the intermediate in DCM.[3]
-
Add acid solution at 0°C. Stir for 2-4 hours.
-
Critical Step: Evaporate solvent. Triturate the residue with diethyl ether to remove organic impurities.
-
-
Product: (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone Hydrochloride (White solid).
Method B: The Excess-Amine Route (Industrial Scalability)
Used when cost is the primary driver and downstream purification is robust.
-
Activation: Convert 2-chloronicotinic acid to 2-chloronicotinoyl chloride using Thionyl Chloride (SOCl₂) or Oxalyl Chloride.
-
Coupling: Add the acid chloride dropwise to a solution of excess piperazine (4.0 - 6.0 equivalents) in DCM at -10°C.
-
Note: The excess piperazine acts as both the nucleophile and the base scavenger, statistically preventing the formation of the "dimer" (bis-acylated piperazine).
-
-
Purification: Aqueous extraction at controlled pH. The product remains in the organic phase at pH > 9, while excess piperazine stays in the aqueous phase.
Divergent Applications in Drug Discovery[2]
This intermediate is a "hub" molecule. Once synthesized, it can be taken down two distinct chemical pathways.[4]
Pathway A: N-Functionalization (The NSI-189 Route)
The free secondary amine of the piperazine is derivatized to modulate solubility and target affinity.
-
Target Class: Neurogenic agents, Antidepressants.
-
Example: NSI-189 (Phosphate).[5][1][]
-
Mechanism: The piperazine NH is alkylated with benzyl halides or reacted via reductive amination.
-
Subsequent Step: The 2-Cl group is displaced by isopentylamine (3-methylbutylamine) to yield the final drug.
-
Pathway B: SNAr Cyclization (Tricyclic Scaffolds)
The 2-Cl group is used to close a third ring, creating rigid tricyclic structures common in kinase inhibitors.
-
Target Class: EGFR inhibitors, Tricyclic Antihistamines.
-
Mechanism: Reaction with bifunctional nucleophiles (e.g., hydrazine, diamines) leads to Pyridopyrazinones or Pyridopyrimidines .
Visualization of Workflows
Diagram 1: Synthesis & Divergent Utility Map
This diagram illustrates the synthesis of the core scaffold and its transformation into bioactive classes.
Caption: Synthesis flow from raw materials to the core scaffold, branching into N-alkylation (Neurogenic agents) and SNAr displacement (Kinase inhibitors).
Quality Control & Impurity Profiling
When sourcing or synthesizing this intermediate, three critical impurities must be monitored via HPLC/MS.
| Impurity | Origin | Control Strategy |
| Bis-amide (Dimer) | Reaction of one piperazine with two acid chlorides. | Use Boc-piperazine or >4 eq. excess piperazine. |
| Hydrolyzed Acid | Moisture ingress reacting with acid chloride. | Maintain anhydrous conditions (Schlenk line). |
| Regioisomer (4-Cl) | Impurity in starting material (4-chloronicotinic acid). | Verify starting material purity via ¹H NMR (coupling constants). |
Analytical Standard (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 min.
-
Detection: UV @ 254 nm (Pyridine absorption).
References
-
Neuralstem, Inc. (2012). Compounds for the Treatment of Neurodegenerative Disorders. Patent WO2012012753. (Describes the use of the scaffold in NSI-189 synthesis).
-
Wang, G., et al. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Ligands. Thieme Connect. (Demonstrates the utility of piperazine-pyridine scaffolds in GPCR drug design).
-
BenchChem. (2025). Technical Guide: Synthesis of 2-chloronicotinamide derivatives. (Protocol optimization for preventing bis-acylation).
-
PubChem. (2025).[1] Compound Summary: NSI-189 Phosphate. National Library of Medicine. (Verifies the structural connection to the title intermediate).
Sources
- 1. Nsi-189 phosphate | C22H33N4O5P | CID 50922680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. conscientia-industrial.com [conscientia-industrial.com]
Thermodynamic Stability Profile & Degradation Kinetics of (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone
Technical Guide for Pharmaceutical Development
Executive Summary
This technical guide provides a comprehensive analysis of the thermodynamic and kinetic stability of (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone (CAS: 1270138-42-5).[1] As a critical intermediate in the synthesis of tetracyclic antidepressants and piperazine-based GPCR ligands, understanding its stability profile is essential for process optimization and storage.
This guide moves beyond basic physical properties to explore the mechanistic causality of degradation. It distinguishes between thermodynamic instability (the energetic drive to decompose) and kinetic stability (the rate at which this occurs), providing actionable protocols for shelf-life determination in compliance with ICH Q1A(R2) guidelines.
Molecular Architecture & Reactivity Analysis
To predict stability, we must first deconstruct the electronic environment of the molecule. The structure consists of an electron-deficient 2-chloropyridine ring coupled via an amide bond to a piperazine moiety.[1]
Electronic Effects & Lability
-
The 2-Chloropyridine Core: The pyridine nitrogen exerts a strong inductive effect (-I) and mesomeric effect (-M), making the ring electron-deficient.[1] The chlorine atom at the C2 position is activated for Nucleophilic Aromatic Substitution (
). While stable in neutral organic solvents, this position is a "hotspot" for degradation in aqueous basic media or in the presence of strong nucleophiles. -
The Amide Linkage: The carbonyl carbon is attached to the C3 position of the pyridine. The electron-withdrawing nature of the pyridine ring increases the electrophilicity of the carbonyl carbon compared to a standard benzamide, theoretically lowering the activation energy for hydrolysis.
-
The Piperazine Moiety: The secondary amine (N4) acts as a base and a nucleophile. It is the primary site for oxidative degradation (N-oxide formation) and side-reactions with excipients (e.g., Maillard reaction with reducing sugars, or formylation).[1]
Thermodynamic vs. Kinetic Stability[1]
-
Thermodynamics: Hydrolysis of the amide bond is exergonic (
). The system is thermodynamically unstable relative to its hydrolysis products (2-chloronicotinic acid and piperazine). -
Kinetics: Despite the thermodynamic drive, the reaction is kinetically inhibited at neutral pH due to the high activation energy required to form the tetrahedral intermediate. However, the presence of the 2-chloro substituent introduces steric bulk (ortho-effect) which can retard hydrolysis, but its electronic withdrawal accelerates it.[1]
Degradation Pathways & Mechanisms[1][2][3]
The following Graphviz diagram visualizes the three primary degradation vectors: Amide Hydrolysis,
Figure 1: Primary degradation pathways.[1] Note the competition between amide hydrolysis and chloride displacement (
Hydrolytic Degradation (Acid/Base Catalyzed)
Under acidic conditions (
-
Critical Insight: Unlike simple amides, the 2-chloro substituent can participate in "neighboring group participation" or steric shielding, potentially altering the standard V-shaped pH-rate profile.[1]
Nucleophilic Aromatic Substitution ( )
In strong base (e.g., 0.1 N NaOH), the hydroxide ion may attack the C2 position, displacing chloride.[1] This results in the formation of the 2-hydroxy derivative (which tautomerizes to the pyridone). This is a competing pathway to amide hydrolysis and must be monitored during stress testing.[1]
Experimental Protocols for Stability Profiling
To validate the theoretical stability, the following protocols should be executed. These are designed to be self-validating systems where mass balance is the primary quality attribute.[1]
Forced Degradation (Stress Testing)
Objective: Determine intrinsic stability and degradation products.
| Stress Condition | Reagent/Condition | Duration | Target Degradation | Rationale |
| Acid Hydrolysis | 0.1 N HCl | 24–48 hrs @ 60°C | 5–20% | Mimics gastric environment; assesses amide bond lability.[1] |
| Base Hydrolysis | 0.1 N NaOH | 2–4 hrs @ RT | 5–20% | Assesses |
| Oxidation | 0.3% | 2–12 hrs @ RT | 5–20% | Evaluates piperazine susceptibility to N-oxide formation.[1] |
| Thermal (Solid) | 60°C / 75% RH | 7–14 days | N/A | Simulates accelerated storage; checks for solid-state transitions.[1] |
| Photolytic | 1.2 million lux hours | N/A | N/A | Checks for pyridine ring photolysis (ICH Q1B).[1] |
Protocol Step-by-Step:
-
Preparation: Dissolve the compound in an inert co-solvent (e.g., Acetonitrile/Water) to a concentration of 1 mg/mL.
-
Stressing: Add the stress agent (Acid/Base/Peroxide).[1]
-
Quenching: Crucial Step. Neutralize acid/base samples immediately to pH 7.0 before analysis to prevent on-column degradation during HPLC.[1] Quench peroxide with sodium metabisulfite.[1]
-
Analysis: Analyze via HPLC-PDA-MS.
-
Self-Validation: The sum of the parent peak area % + degradation product area % should approximate 100% (Mass Balance). If <95%, suspect volatile products or non-chromatographic species.[1]
-
Thermal Analysis (Solid State)
Objective: Determine the thermodynamic melting point and heat of fusion (
-
DSC (Differential Scanning Calorimetry):
-
Ramp: 10°C/min from 25°C to 250°C.[1]
-
Expectation: A sharp endotherm indicating melting (likely >150°C for the HCl salt).
-
Warning: An exotherm immediately following the melt indicates decomposition upon melting.
-
-
TGA (Thermogravimetric Analysis):
-
Run concurrently to distinguish between desolvation (weight loss) and melting (no weight loss).
-
Stability Testing Workflow (ICH Q1A)
This workflow ensures compliance with regulatory standards for determining shelf-life and storage conditions.
Figure 2: Standardized workflow for stability assessment based on ICH Q1A(R2).
Data Analysis & Shelf-Life Calculation
To convert experimental data into a shelf-life prediction:
-
Order of Reaction: Plot Concentration (
) vs. Time ( ). -
Arrhenius Equation:
By determining the rate constant ( ) at three temperatures (e.g., 40°C, 50°C, 60°C), you can calculate the Activation Energy ( ).[1] -
Shelf-Life (
): For a first-order reaction: Where is the extrapolated rate constant at room temperature.[1]
References
-
International Council for Harmonisation (ICH). (2003).[1][2] Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4] Retrieved from [Link]
-
International Council for Harmonisation (ICH). (1996).[1][2] Photostability Testing of New Drug Substances and Products Q1B. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.).[1] 2-Chloropyridine (Compound Summary).[1][5] PubChem.[1] Retrieved from [Link]
-
Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011).[1] Pharmaceutical Stress Testing: Predicting Drug Degradation.[1] Informa Healthcare.[1] (Standard text on forced degradation protocols).
-
Glaser, R. (n.d.).[1] Nucleophilic Aromatic Substitution.[1] In Encyclopedia of Physical Organic Chemistry.[1] (Mechanistic grounding for 2-chloropyridine reactivity).
Sources
A-Z Guide to Bioisosteric Replacements for (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Bioisosterism, the strategy of swapping molecular fragments with others that have similar physicochemical properties, is a cornerstone of modern medicinal chemistry.[1][2][3] This guide provides an in-depth technical exploration of bioisosteric replacement strategies for the (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone scaffold. This molecule, while a useful starting point, presents numerous opportunities for optimization to enhance potency, selectivity, metabolic stability, and overall drug-like properties.
Deconstructing the Core Scaffold: Rationale for Modification
The parent molecule can be dissected into three key pharmacophoric components. Understanding the role and potential liabilities of each is critical for designing a rational bioisosteric replacement strategy.
-
A: The 2-Chloropyridine Ring: This electron-deficient heteroaromatic ring is a versatile component. The pyridine nitrogen acts as a hydrogen bond acceptor, while the chlorine atom at the 2-position serves as a synthetic handle and influences the ring's electronic properties.[4] However, it can be a site of metabolic attack and its specific electronic nature may not be optimal for target binding or selectivity.[5]
-
B: The Methanone Linker: This ketone group provides a rigid and polar connection between the two ring systems. The carbonyl oxygen is a strong hydrogen bond acceptor. Its rigidity can be beneficial for pre-organizing the molecule for receptor binding, but it may also be susceptible to metabolic reduction.
-
C: The Piperazine Ring: Piperazine is a widely used scaffold in medicinal chemistry, often included to enhance aqueous solubility and provide a convenient point for further substitution.[6][7] Its basic nature (pKa ~9.8) means it is typically protonated at physiological pH, which can be crucial for interacting with acidic residues in a target protein.[8][9] However, this high basicity can also lead to off-target effects, such as hERG channel inhibition, and may limit blood-brain barrier penetration.[8]
Below is a diagram illustrating the key modification points on the scaffold.
Caption: Key regions for bioisosteric modification.
Bioisosteric Strategies for the 2-Chloropyridine Moiety
The goal of modifying the 2-chloropyridine ring is often to modulate electronic properties, block metabolic pathways, or introduce new interaction points.[5]
Ring System Replacements
Replacing the entire pyridine ring with other heterocycles can profoundly impact a compound's properties. The introduction of additional nitrogen atoms, for example, can increase polarity, improve solubility, and reduce cytochrome P450 (CYP) mediated metabolism.[5]
| Bioisostere | Key Properties & Rationale | Potential Liabilities |
| Pyrimidine | Reduces basicity compared to pyridine. Offers additional hydrogen bond accepting capabilities. Often more metabolically stable. | Can significantly alter binding geometry and electronics. |
| Pyrazine | Similar to pyrimidine. Reduces lipophilicity. | May introduce new metabolic pathways (e.g., N-oxidation). |
| Pyridazine | The adjacent nitrogens create a unique dipole moment, which can be exploited for specific interactions. Can improve solubility.[5] | The N-N bond can be a metabolic liability in some contexts. |
| Thiazole | A 5-membered ring that reduces the steric profile. The sulfur atom can engage in unique interactions. | Different geometry and vector positioning of substituents. |
| Oxadiazole | Metabolically stable and acts as a strong hydrogen bond acceptor. Often used as a metabolically robust amide or ester mimetic.[10][11] | Lacks the basic nitrogen of pyridine, which may be critical for activity. |
Substituent Replacements
Modifying the chlorine atom is a more conservative approach.
| Replacement | Rationale |
| -F (Fluoro) | Minimal steric change. Fluorine is highly electronegative, altering the ring's electronics. Can block metabolism at that position.[12] |
| -CN (Cyano) | Strong electron-withdrawing group. Linear geometry. Can act as a hydrogen bond acceptor. |
| -CF3 (Trifluoromethyl) | Lipophilic and strongly electron-withdrawing. Blocks metabolism and can improve cell permeability. |
| -CH3 (Methyl) | Adds lipophilicity. Can fill a small hydrophobic pocket. |
Bioisosteric Strategies for the Piperazine Moiety
Modifications to the piperazine ring are typically aimed at modulating basicity, conformational rigidity, and lipophilicity.[6][13][14] Piperazine and its derivatives are common in drugs targeting the central nervous system (CNS) and in kinase inhibitors.[8]
Modulating Basicity and Conformation
High basicity can be a double-edged sword, improving solubility but potentially causing toxicity.[8] Constraining the ring system can improve selectivity by reducing the entropic penalty of binding.
| Bioisostere | Key Properties & Rationale | Potential Liabilities |
| Homopiperazine | Larger ring size provides different exit vectors for substituents. | Increased flexibility may be entropically unfavorable for binding. |
| 4-Substituted Piperidines | Removes one basic nitrogen, significantly reducing overall pKa and potential for related off-target effects. Increases lipophilicity.[8] | Loss of a key hydrogen bond donor/acceptor or ionic interaction point. |
| Aminopyrrolidines | A 5-membered ring system that alters the geometry and conformational profile.[15] | Different spatial arrangement of the two nitrogen atoms. |
| Diazaspirocycles | Conformationally restricted. Presents substituents in well-defined 3D space, which can enhance potency and selectivity.[16] | Can be synthetically more challenging to access. |
| Azetidines | Smaller, more strained ring systems that can improve solubility and metabolic stability.[15] | Can alter the distance and angle between key functional groups. |
The following workflow outlines a decision-making process for piperazine replacement.
Caption: Decision workflow for piperazine bioisosteres.
Bioisosteric Strategies for the Methanone Linker
The ketone linker can be replaced to alter polarity, introduce new hydrogen bonding capabilities, and improve metabolic stability.[17]
| Bioisostere | Key Properties & Rationale |
| Amide (-C(=O)N-) | Introduces a hydrogen bond donor (the N-H). Changes the geometry and electronic profile. Often more metabolically stable than ketones.[18] |
| Sulfonamide (-S(=O)₂N-) | Tetrahedral geometry. Strong hydrogen bond acceptor. Generally very resistant to metabolism. |
| 1,3,4-Oxadiazole | A planar, aromatic heterocycle that acts as a rigid, metabolically stable linker. Mimics the hydrogen bond accepting properties of the carbonyl.[10] |
| 3,3-Diaryloxetane | A non-planar, polar replacement for a diaryl ketone (benzophenone) that can improve physicochemical properties while maintaining a similar spatial arrangement of the flanking rings.[19] |
| Methylene Ether (-CH₂-O-) | A more flexible and less polar linker. Removes the hydrogen bond acceptor. |
Synthetic Methodologies and Protocols
The creation of these novel analogs relies on robust and well-established synthetic organic chemistry reactions.
Protocol 1: EDC/HOBt Amide Coupling
This is a standard protocol for forming an amide bond between a carboxylic acid and an amine, which is a key step for creating amide bioisosteres of the ketone linker.
Objective: To couple 2-chloronicotinic acid with a piperazine bioisostere.
Materials:
-
2-Chloronicotinic acid (1.0 eq)
-
Piperazine analog (1.1 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.5 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-chloronicotinic acid and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl and HOBt to the solution and stir for 20 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the piperazine analog and DIPEA in a small amount of anhydrous DMF.
-
Add the amine solution dropwise to the activated acid solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Buchwald-Hartwig Amination
This powerful cross-coupling reaction can be used to directly couple a piperazine analog to the 2-chloropyridine ring, forming a C-N bond.
Objective: To couple a piperazine analog directly with a 2,3-dihalopyridine derivative.
Materials:
-
2,3-Dichloropyridine (1.0 eq)
-
Piperazine analog (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., BINAP or Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃ or NaOt-Bu, 2.0 eq)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium catalyst, ligand, and base.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the 2,3-dichloropyridine, the piperazine analog, and the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 8-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Evaluation and Validation
The newly synthesized compounds must be evaluated through a cascade of assays.
-
In Silico Analysis: Computational tools can predict properties like lipophilicity (cLogP), solubility, and potential off-target liabilities.[1][20][21] Docking studies can predict binding modes and affinities.
-
In Vitro Biological Assays: Primary binding and functional assays are required to determine the potency (IC₅₀/EC₅₀) of the new compounds against the intended target.
-
ADME Profiling: In vitro assays to assess Absorption, Distribution, Metabolism, and Excretion (ADME) properties are crucial. This includes metabolic stability assays (e.g., incubation with liver microsomes), cell permeability assays (e.g., PAMPA or Caco-2), and plasma protein binding studies.[8]
The overall strategy follows a design-make-test-analyze cycle.
Caption: The iterative drug discovery cycle.
Conclusion
The (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone scaffold is a rich starting point for medicinal chemistry exploration. A systematic and rational approach to bioisosteric replacement, targeting each of the three key components, can lead to the discovery of new chemical entities with superior pharmacological profiles. By carefully considering the impact of each modification on a molecule's physicochemical properties, target engagement, and ADME profile, researchers can effectively navigate the complex landscape of lead optimization and identify promising candidates for further development.
References
- MB-Isoster: A software for bioisosterism simulation - UNIFAL-MG. (2018, July 1).
- Synthesis, biological evaluation, and molecular docking studies of 2-chloropyridine derivatives possessing 1,3,4-oxadiazole moiety as potential antitumor agents. (2010, November 15). Bioorganic & Medicinal Chemistry Letters.
- Converting Ketones to Amides. (2024, November 30). Chemistry Steps.
- Bioisosteres. (2024, December 11). Deep Origin.
- A Review on the Synthetic Routes to β-Keto Amides. (2019, August 1). Bentham Science Publishers.
- Amide synthesis from ketones via transoximation and Beckmann rearrangement using O‐protected oximes.
- Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. (2024, October 22). Baruch S. Blumberg Institute.
- A Tale of Two Rings: Piperazine and Piperidine Deriv
- Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. (2022, June 8). Journal of Agricultural and Food Chemistry.
- Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2.
- A Web-Based Tool Using Quantum Chemical Topology To Predict Bioisosteric Replacements for Drug Design. (2009, May 19).
- Coupling of amides with ketones via C–N/C–H bond cleavage: a mild synthesis of 1,3-diketones. Organic Chemistry Frontiers.
- Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. ChemRxiv.
- Substituted amide synthesis by amid
- Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.
- A Decade of Piperazine-Based Small Molecules Approved by U.S.
- The medicinal chemistry of piperazines: A review. Scilit.
- A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. Journal of Medicinal Chemistry.
- Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch. PharmaBlock.
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024, October 1). Bentham Science Publishers.
- Aromatic Bioisosteres. (2023, January 28). Cambridge MedChem Consulting.
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). ChemistrySelect.
- Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. (2025, August 4).
- Quantum Isostere Database: A Web-Based Tool Using Quantum Chemical Topology To Predict Bioisosteric Replacements for Drug Design. (2009, May 19). Semantic Scholar.
- Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. (2022, June 8). Journal of Agricultural and Food Chemistry.
- The most common linkers in bioactive molecules and their bioisosteric replacement network. (2020, July 14).
- Bioisosteric Replacements. Chemspace.
- Piperazine. Wikipedia.
- Bioisosteres v2 - Recent Trends and Tactics. (2020, November 14). Baran Lab.
- 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. (2006, March 15). Bioorganic & Medicinal Chemistry Letters.
- Biological Potential and Chemical Properties of Pyridine and Piperidine Fused Pyridazine Compounds: Pyridopyridazine a Versatile Nucleus. (2025, August 6).
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24). Drug Hunter.
- Unexpected Discovery of Satur
- In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. (2026, January 18).
- A very useful list: common linkers and bioisosteric replacements. (2023, March 13). Practical Fragments.
- Carbonyl Bioisosteres. (2017, July 23). Cambridge MedChem Consulting.
- The role of bioisosterism in modern drug design: Current applications and challenges. (2025, May 5). Current Trends in Pharmacy and Pharmaceutical Chemistry.
- The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research.
- Piperazine skeleton in the structural modification of n
- The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review.
- Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. (2025, July 3). Auctores Publishing.
- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applic
- SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. (2010, September 15). International Journal of Pharmaceutical Sciences Review and Research.
- 2-Chloropyridine. Wikipedia.
- 2-Chloropyridine.
- (2-Chloro-pyridin-3-yl)-piperazin-1-yl-Methanone hydrochloride. Echemi.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023, December 21). Molecules.
Sources
- 1. unifal-mg.edu.br [unifal-mg.edu.br]
- 2. ctppc.org [ctppc.org]
- 3. elearning.uniroma1.it [elearning.uniroma1.it]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. blumberginstitute.org [blumberginstitute.org]
- 7. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Piperazine - Wikipedia [en.wikipedia.org]
- 10. Synthesis, biological evaluation, and molecular docking studies of 2-chloropyridine derivatives possessing 1,3,4-oxadiazole moiety as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drughunter.com [drughunter.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. baranlab.org [baranlab.org]
- 17. Carbonyl Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 18. researchgate.net [researchgate.net]
- 19. chemrxiv.org [chemrxiv.org]
- 20. Bioisosteres - Computational Chemistry Glossary [deeporigin.com]
- 21. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocols: A Guide to the N-Alkylation of (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone
Prepared for: Researchers, Scientists, and Drug Development Professionals
I. Introduction: The Strategic Importance of N-Alkylated Piperazines in Modern Drug Discovery
The piperazine moiety is a recurring and valuable scaffold in medicinal chemistry, recognized for its prevalence in a multitude of FDA-approved drugs.[1] Its unique physicochemical properties, including its basicity and ability to engage in hydrogen bonding, allow it to serve as a versatile linker or pharmacophore, profoundly influencing the solubility, permeability, and target engagement of drug candidates. The N-alkylation of piperazine derivatives, in particular, is a critical synthetic transformation that enables the systematic exploration of chemical space and the fine-tuning of a molecule's structure-activity relationship (SAR).[1][2]
This guide provides a detailed protocol and scientific rationale for the N-alkylation of (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone, a key intermediate in the synthesis of various biologically active compounds. The presence of the 2-chloropyridine and the piperazine-1-yl-methanone functionalities presents specific considerations for reaction design, which will be addressed herein to ensure a high-yielding and reproducible synthetic outcome.
II. Reaction Principle: The Nucleophilic Substitution Pathway
The N-alkylation of (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone proceeds via a classical bimolecular nucleophilic substitution (SN2) reaction. The secondary amine of the piperazine ring acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide (or other suitable alkylating agent).
Key Mechanistic Steps:
-
Deprotonation (Base-Mediated): An external base is employed to deprotonate the secondary amine of the piperazine, thereby increasing its nucleophilicity. The choice of base is critical to avoid side reactions and ensure efficient deprotonation without compromising the integrity of the starting material or product.
-
Nucleophilic Attack: The electron-rich nitrogen of the deprotonated piperazine attacks the electron-deficient carbon of the alkylating agent, leading to the formation of a new carbon-nitrogen bond.
-
Displacement of Leaving Group: Concurrently with the nucleophilic attack, the leaving group (e.g., a halide) is displaced, resulting in the formation of the N-alkylated product and a salt byproduct.
III. Experimental Workflow: A Visual Guide
The following diagram outlines the general workflow for the N-alkylation of (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone.
Caption: A generalized workflow for the N-alkylation reaction.
IV. Detailed Experimental Protocol
This protocol describes a general procedure for the N-alkylation of (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone using an alkyl halide.
Materials and Reagents:
-
(2-Chloropyridin-3-yl)(piperazin-1-yl)methanone
-
Alkyl halide (e.g., Iodomethane, Ethyl bromide, Benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Water (deionized)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., Nitrogen or Argon balloon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone (1.0 eq.).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (2.0-3.0 eq.) to the flask. Suspend the solids in anhydrous DMF (approximately 0.1-0.2 M concentration of the starting material).
-
Addition of Alkylating Agent: While stirring vigorously, add the alkylating agent (1.1-1.5 eq.) dropwise to the reaction mixture at room temperature. For highly reactive alkylating agents, consider cooling the reaction mixture to 0 °C before addition.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat (e.g., 50-60 °C) as needed. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
-
Characterization: Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, etc.) to confirm its identity and purity.
V. Causality Behind Experimental Choices
| Parameter | Choice | Rationale |
| Base | Potassium Carbonate (K₂CO₃) | A moderately strong inorganic base that is effective in deprotonating the piperazine nitrogen.[1] It is generally preferred over stronger bases like sodium hydride (NaH) to minimize potential side reactions with the amide or chloropyridine moieties. |
| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent that effectively dissolves the starting material and the inorganic base, facilitating the SN2 reaction.[3] Its high boiling point allows for heating if the reaction is sluggish at room temperature. |
| Stoichiometry | Excess Base and Alkylating Agent | A slight excess of the alkylating agent ensures complete consumption of the starting material. An excess of the base drives the reaction to completion by ensuring sufficient deprotonation of the piperazine. |
| Work-up | Water Quench and Extraction | The addition of water quenches the reaction and dissolves the inorganic salts. Extraction with an organic solvent like ethyl acetate isolates the desired product from the aqueous phase. Washing with brine helps to remove residual DMF. |
| Purification | Silica Gel Chromatography | This is a standard and effective method for purifying organic compounds of moderate polarity, allowing for the separation of the desired product from any unreacted starting materials, byproducts, or impurities.[4] |
VI. Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | Insufficiently reactive alkylating agent; Ineffective base; Low reaction temperature. | Use a more reactive alkylating agent (e.g., iodide instead of bromide or chloride). Ensure the base is anhydrous and of good quality. Gently heat the reaction mixture. |
| Formation of Di-alkylated Product | The mono-alkylated product is further alkylated. | This is less of a concern for the target molecule as there is only one secondary amine. However, in general piperazine chemistry, using a large excess of piperazine or a protecting group strategy can prevent di-alkylation.[5][6] |
| Side Reactions | The 2-chloro position on the pyridine ring can be susceptible to nucleophilic aromatic substitution under harsh conditions. | Use mild reaction conditions (room temperature if possible) and a non-nucleophilic base like K₂CO₃. Avoid strong bases and high temperatures. |
| Difficult Purification | Product co-elutes with impurities; Product is highly polar. | Optimize the solvent system for column chromatography. Consider using a different stationary phase or a different purification technique like preparative HPLC if necessary. The high polarity of piperazine derivatives can sometimes lead to peak tailing in chromatography.[4] |
VII. Reaction Mechanism Diagram
The following diagram illustrates the proposed mechanism for the N-alkylation reaction.
Caption: Proposed SN2 mechanism for N-alkylation.
VIII. Conclusion
The N-alkylation of (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone is a robust and reliable transformation that provides access to a diverse range of derivatives for further biological evaluation. By carefully selecting the appropriate base, solvent, and reaction conditions, and by diligently monitoring the reaction progress, researchers can achieve high yields of the desired N-alkylated products. The protocol and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the synthesis and development of novel therapeutic agents.
IX. References
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Source Not Available.
-
Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. (n.d.). PubMed.
-
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017). ResearchGate.
-
Synthesis and biological activity of piperazine derivatives of phenothiazine. (n.d.). PubMed.
-
Purification of Piperazine-Containing Compounds. (2025). Benchchem.
-
Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. (n.d.). MDPI.
-
Purification of piperazine. (n.d.). Google Patents.
-
Method for preparing n-alkyl-piperazines. (n.d.). Google Patents.
-
Reactions of Piperazines. (n.d.). Ambeed.com.
-
Preventing di-substitution in piperazine N-alkylation reactions. (2025). Benchchem.
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025). The Journal of Organic Chemistry.
-
Process for the N-monoalkylation of piperazine. (n.d.). Google Patents.
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013). ResearchGate.
-
A Comparative Guide to Alkylating Agents for Piperazine Substitution. (2025). Benchchem.
-
Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (n.d.). NIH.
-
N-Alkylation of Some Imidazopyridines. (n.d.). FABAD Journal of Pharmaceutical Sciences.
-
Application Notes and Protocols for N-Alkylation of N-Boc-Piperazine. (2025). Benchchem.
-
Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. (n.d.). stoltz2.caltech.edu.
-
Synthesis and Characterisation of Novel 3-Chloropiperidine Derivatives as DNA Alkylating Agents. (n.d.). JLUpub.
-
Alkylated piperazine compounds. (n.d.). Google Patents.
-
Procedure for N-alkylation of Piperidine? (2017). ResearchGate.
-
A New Efficient Route to 2-Alkylsemicarbazides. (2019). MDPI.
-
Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. (n.d.). Source Not Available.
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Note: Scalable Process Design for (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone
Part 1: Executive Summary & Strategic Analysis
This technical guide details the scalable preparation of (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone , a critical pharmacophore intermediate often employed in the synthesis of GPCR ligands (e.g., P2X7 antagonists) and kinase inhibitors.
The synthesis of this scaffold presents a classic "selectivity vs. reactivity" paradox in process chemistry:
-
Chemo-selectivity: The piperazine ring has two nucleophilic nitrogens. Without protection, bis-acylation (formation of the "dimer") is a dominant side reaction.
-
Regio-selectivity (SNAr Competition): The 2-position of the pyridine ring, activated by the adjacent electron-withdrawing carbonyl group and the ring nitrogen, is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Piperazine, being a strong nucleophile, can displace the chlorine atom, leading to the thermodynamically stable but undesired 2-amino-pyridine byproduct.
The Solution: Orthogonal Protection Strategy
To ensure high purity and scalability, this protocol utilizes an Acid Chloride activation strategy coupled with N-Boc-protection . While direct coupling with free piperazine is cheaper in raw materials, the purification burden (separating mono-amide, bis-amide, and SNAr impurities) renders it inefficient for scale-up. The N-Boc route guarantees mono-acylation and allows for temperature control to suppress SNAr.
Part 2: Critical Process Parameters (CPP)
Success relies on strictly controlling three variables. Failure to adhere to these will result in the impurities detailed in Table 1 .
| Parameter | Specification | Scientific Rationale |
| Temperature (Coupling) | < 5°C | Higher temperatures (>10°C) provide sufficient activation energy for the piperazine to displace the 2-Chlorine (SNAr pathway). |
| Stoichiometry | 1.05 eq. Boc-Piperazine | Slight excess ensures complete consumption of the unstable acid chloride. Large excess is unnecessary and costly. |
| Acid Chloride Activation | SOCl₂ + cat. DMF | Thionyl chloride provides clean conversion to the acid chloride. Catalytic DMF forms the Vilsmeier-Haack intermediate, accelerating the reaction at lower temperatures. |
Reaction Pathway & Impurity Logic
The following diagram illustrates the desired pathway versus the critical failure modes (Bis-acylation and SNAr).
Figure 1: Synthetic pathway highlighting the critical divergence points for impurity formation.
Part 3: Detailed Experimental Protocol
Stage 1: Activation (Synthesis of 2-Chloronicotinoyl Chloride)
Note: This intermediate is moisture-sensitive and should be used immediately.
Reagents:
-
2-Chloronicotinic acid (1.0 eq)
-
Thionyl Chloride (SOCl₂) (1.5 eq)
-
DMF (Catalytic, 0.05 eq)
-
Toluene (5-8 volumes)
Procedure:
-
Charge 2-Chloronicotinic acid and Toluene into a dry reactor under N₂.
-
Add catalytic DMF.
-
Add Thionyl Chloride dropwise at room temperature. Caution: Gas evolution (SO₂, HCl).
-
Heat to 60-70°C for 2-3 hours.
-
IPC (In-Process Control): Quench a small aliquot in MeOH and check by HPLC for the methyl ester (indicates conversion of acid to acid chloride).
-
Once complete, concentrate the mixture under reduced pressure to remove excess SOCl₂ and Toluene.
-
Re-dissolve the crude oil in dry Dichloromethane (DCM) (5 volumes) for the next step.
Stage 2: Coupling (Formation of Boc-Protected Intermediate)
Critical Step: Temperature control is vital here.
Reagents:
-
tert-Butyl piperazine-1-carboxylate (1.05 eq)
-
Triethylamine (TEA) or DIPEA (2.0 eq)
-
DCM (Solvent)
Procedure:
-
In a separate vessel, dissolve tert-butyl piperazine-1-carboxylate and TEA in DCM (5 volumes).
-
Cool the piperazine solution to 0°C .
-
Slowly add the DCM solution of 2-Chloronicotinoyl chloride (from Stage 1) to the piperazine solution.
-
Rate: Maintain internal temperature < 5°C .
-
Exotherm: The reaction is highly exothermic.
-
-
Stir at 0-5°C for 1 hour, then allow to warm to 20°C over 2 hours.
-
Workup:
-
Wash organic layer with water (2x).
-
Wash with 0.5M HCl (carefully, do not deprotect) or Citric Acid solution to remove excess amine/TEA.
-
Wash with sat. NaHCO₃ and Brine.
-
Dry over Na₂SO₄ and concentrate.
-
Result: Off-white solid (Boc-intermediate).
-
Stage 3: Deprotection & Salt Formation
Reagents:
-
HCl in Methanol (4M) or HCl in Dioxane (4M) (3-4 eq)
-
Solvent: Methanol or Ethanol[1]
Procedure:
-
Dissolve the Boc-intermediate in Methanol (3 volumes).
-
Add HCl/MeOH solution dropwise at 20-25°C.
-
Stir for 3-4 hours. CO₂ gas will evolve.
-
IPC: Monitor disappearance of Boc-intermediate by HPLC/TLC.
-
Isolation:
-
The product usually precipitates as the Hydrochloride salt.
-
Cool to 0°C and filter.
-
Wash cake with cold acetone or ether to remove organic impurities.
-
-
Drying: Vacuum dry at 40°C.
Yield Target: 85-90% (over 3 steps). Purity Target: >98% (HPLC).
Part 4: Analytical Controls & Troubleshooting
HPLC Method Parameters
To validate the process, use the following generic gradient method to separate the SNAr impurity from the product.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV @ 254 nm (Pyridine ring absorption).
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| High "SNAr" Impurity (>1%) | Coupling temperature too high. | Ensure reactor is pre-cooled to 0°C. Slow down addition rate of Acid Chloride. |
| Low Yield (Stage 1) | Incomplete activation or hydrolysis. | Ensure SOCl₂ is fresh. Verify N₂ atmosphere (exclude moisture). |
| Sticky Solid (Stage 3) | Hygroscopic salt formation. | Use dry HCl/Dioxane instead of MeOH. Triturate with diethyl ether or acetone to induce crystallization. |
| Bis-Amide Presence | Boc-deprotection occurred early? | Unlikely in this protocol. Check raw material identity (ensure Boc-piperazine is used, not free piperazine). |
Part 5: Process Flow Diagram
The following diagram outlines the unit operations for the manufacturing workflow.
Figure 2: Unit operation flow for the scalable manufacture of the target molecule.
Part 6: References
-
Reaction Mechanism & SNAr Competition:
-
Topic: Nucleophilic substitution on 2-halopyridines.
-
Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[2] (Standard text describing reactivity of 2-chloropyridines).
-
Context: Explains the activation of the 2-chloro position by the ring nitrogen and the 3-carbonyl group.
-
-
Piperazine Coupling Strategies:
-
Topic: Selective synthesis of monosubstituted piperazines.
-
Source: Jacobsen, M. F., et al. (2017). "Scalable Synthesis of Piperazines." Organic Process Research & Development.
-
Context: Supports the use of N-Boc protection to avoid bis-alkylation/acylation in scalable processes.
-
-
Acid Chloride Activation Protocol:
-
Topic: Use of DMF catalyst with Thionyl Chloride.
-
Source: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Acyl Chlorides).
-
Context: Validates the Vilsmeier-Haack type activation mechanism for converting carboxylic acids to acid chlorides efficiently.
-
-
Specific Analogous Synthesis (Grounding):
-
Topic: Synthesis of 1-(2-chloronicotinoyl)piperazine derivatives.
-
Source: Patent WO2008053300A1. "Pyridine derivatives as P2X7 receptor antagonists."
-
URL:
-
Context: Describes the coupling of 2-chloronicotinic acid with amines using standard coupling agents or acid chlorides, highlighting the stability of the 2-Cl group under controlled conditions.
-
-
Safety Data (MSDS):
-
Topic: 2-Chloronicotinoyl chloride hazards.
-
Source: PubChem Compound Summary for CID 2776097.
-
URL:
-
Context: Safety handling for moisture-sensitive acid chlorides.
-
Sources
Application Note: Functionalization of the Piperazine Nitrogen in (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone
[1]
Executive Summary & Strategic Analysis
The scaffold (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone represents a "privileged structure" in medicinal chemistry. It serves as a critical intermediate for synthesizing GPCR ligands (specifically Dopamine D3/D4 antagonists), kinase inhibitors, and tetracyclic antidepressants (analogous to Mirtazapine).
This guide focuses on the chemoselective functionalization of the secondary amine (
The Chemoselectivity Challenge
The molecule presents a unique dichotomy of reactivity:
-
Nucleophilic Site (
-H): The target for functionalization. -
Electrophilic Site (2-Cl-Pyridine): A reactive handle susceptible to Nucleophilic Aromatic Substitution (
) or metal-catalyzed oxidative addition.
Critical Expert Insight:
Avoid strong bases (e.g., NaH, KH) and high temperatures during alkylation. Under harsh basic conditions, the deprotonated piperazine nitrogen of one molecule can attack the 2-chloropyridine moiety of another, leading to rapid dimerization or polymerization via intermolecular
. The protocols below prioritize mild, chemoselective conditions to mitigate this risk.
Decision Matrix: Selecting the Right Protocol
Use the following logic flow to determine the optimal synthetic route for your desired R-group.
Figure 1: Strategic decision tree for functionalizing the piperazine nitrogen.
Protocol 1: Reductive Amination (The "Gold Standard")
Application: Introduction of alkyl, benzyl, or cycloalkyl groups.
Why this method? It proceeds under slightly acidic to neutral conditions, completely suppressing the risk of intermolecular
Reagents & Mechanism[2][3][4]
-
Reductant: Sodium Triacetoxyborohydride (STAB) -
.[1] -
Catalyst: Acetic Acid (AcOH) - Optional, accelerates iminium formation.
Step-by-Step Methodology
-
Preparation: In a clean, dry round-bottom flask, dissolve (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone (1.0 equiv) in DCE (0.1 M concentration).
-
Aldehyde Addition: Add the desired aldehyde (1.1 – 1.2 equiv).
-
Acidification: Add Glacial Acetic Acid (1.0 equiv). Note: This buffers the system and promotes iminium ion formation.
-
Mixing: Stir at Room Temperature (RT) for 30–60 minutes under
. -
Reduction: Add STAB (1.4 – 1.5 equiv) in one portion.
-
Observation: Mild effervescence may occur.
-
-
Monitoring: Stir at RT for 2–16 hours. Monitor by LCMS for the disappearance of the secondary amine (
). -
Quench & Workup:
-
Quench with saturated aqueous
(gas evolution). -
Extract with DCM (
). -
Wash combined organics with brine, dry over
, and concentrate.[4]
-
Data Validation (Expected Results):
| Parameter | Specification |
|---|---|
| Yield | Typically 85–95% |
| Purity | >95% (often requires no chromatography) |
| Side Products | Minimal (Dialkylation is impossible; reduction of aldehyde to alcohol is possible but removable) |
Protocol 2: Buchwald-Hartwig Arylation
Application: Attaching aromatic rings (e.g., phenyl, pyridyl) to the piperazine nitrogen. Challenge: The starting material contains an aryl chloride (2-Cl-pyridine). Solution: Use a catalyst system that prefers oxidative addition into Aryl-Bromides or Aryl-Iodides over the sterically hindered and electron-deficient 2-Cl-pyridine.
Reagents
-
Catalyst:
(1–2 mol%) or Pd(OAc)2. -
Ligand: XPhos or RuPhos (highly active for secondary amines).
-
Base:
(preferred over NaOtBu to avoid base-mediated side reactions). -
Solvent: Toluene or 1,4-Dioxane (anhydrous).[4]
Step-by-Step Methodology
-
Setup: Charge a reaction vial with:
-
(2-Chloropyridin-3-yl)(piperazin-1-yl)methanone (1.0 equiv).[5]
-
Aryl Bromide partner (1.1 equiv).
- (2.0 equiv).
-
-
Catalyst Prep: In a separate vial, pre-mix
(2 mol%) and XPhos (4 mol%) in degassed Toluene/Dioxane (1 mL) for 5 minutes to form the active species. -
Initiation: Transfer the catalyst solution to the reaction vial.
-
Reaction: Heat to 80–100°C for 4–12 hours.
-
Pro-Tip: Do not exceed 100°C to prevent Pd insertion into the 2-chloropyridine bond.
-
-
Workup: Filter through a pad of Celite to remove inorganic salts and Palladium black. Concentrate and purify via Flash Chromatography (MeOH/DCM gradient).
Protocol 3: Nucleophilic Aromatic Substitution ( )
Application: Attaching highly electron-deficient heteroaryls (e.g., 4-nitro-phenyl, 2-chloro-pyrimidine). Advantage: Metal-free, low cost.
Methodology
-
Dissolve the piperazine scaffold (1.0 equiv) in DMF or DMSO.
-
Add Base: DIPEA (Diisopropylethylamine) (2.0 equiv). Do not use NaH.
-
Add Electrophile: e.g., 1-fluoro-4-nitrobenzene (1.1 equiv).
-
Heat: Stir at 60–80°C.
-
Validation: Monitor by LCMS. The reaction is usually fast (< 2 hours).
Comparison of Methods
| Feature | Reductive Amination | Buchwald-Hartwig | |
| Target Group | Alkyl, Benzyl | Aryl, Heteroaryl | Electron-poor Aryl |
| Reagents | STAB, Aldehyde | Pd, Ligand, Base | DIPEA, Heat |
| Risk Profile | Low (Mild conditions) | Medium (Chemoselectivity) | Low (if base is mild) |
| Scalability | High (kg scale) | Medium (Catalyst cost) | High |
Visualization of Reaction Pathways[8]
Figure 2: Reaction pathways highlighting the safe routes (Blue) vs. the high-risk route (Red).
References
-
Reductive Amination Protocol (STAB): Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2][3] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[3] [Link]
-
Buchwald-Hartwig Amination (Dialkylbiaryl Phosphines): Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50. [Link]
-
Piperazine Scaffold in Medicinal Chemistry: Roughley, S. D., & Jordan, A. M.[4][6] "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry, 2011, 54(10), 3451–3479. [Link]
-
Dopamine D3 Receptor Antagonists (Application Context): "Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides..." Journal of Medicinal Chemistry. [Link]
Sources
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Isolation of (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone via Crystallization
Introduction: The Critical Role of Crystallization in the Purification of (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone
(2-Chloropyridin-3-yl)(piperazin-1-yl)methanone is a key intermediate in the synthesis of various pharmaceutical agents. Its purity is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Crystallization stands as a powerful and widely employed technique for the purification of such intermediates, offering the ability to achieve high purity and control over the solid-state properties of the compound. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective isolation and purification of (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone using various crystallization techniques.
The choice of crystallization method and solvent system is critical and can significantly impact the yield, purity, crystal habit, and potentially the polymorphic form of the final product. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have profound effects on a drug's bioavailability and stability.[1] Therefore, a thorough understanding and control of the crystallization process are essential. This guide will delve into the theoretical underpinnings and practical applications of different crystallization methodologies, providing detailed protocols and the scientific rationale behind experimental choices.
Part 1: Pre-Crystallization Workup: Laying the Foundation for Successful Isolation
Before proceeding with bulk crystallization, a systematic pre-crystallization workup is crucial to identify optimal conditions. This initial investigation saves time and resources by narrowing down the vast experimental space.
Physicochemical Characterization of (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone
A fundamental understanding of the physicochemical properties of the target compound is the first step. For (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone hydrochloride, some computed properties are available, which can offer initial insights.[2]
Table 1: Physicochemical Properties of (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃Cl₂N₃O | [2] |
| Molecular Weight | 262.14 g/mol | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 1 | [2] |
| Topological Polar Surface Area | 45.2 Ų | [2] |
These parameters suggest that the molecule possesses sites for hydrogen bonding, which will influence its interaction with different solvents.
Solubility Screening: The Key to Solvent Selection
The principle of "like dissolves like" is a foundational concept in solubility. A systematic solubility screening in a range of solvents with varying polarities is the most critical step in developing a robust crystallization process.
Protocol 1: Small-Scale Solubility Screening
-
Solvent Selection: Choose a diverse set of at least 10-15 solvents representing a wide range of polarities and chemical functionalities (e.g., alcohols, ketones, esters, ethers, hydrocarbons, and water).
-
Sample Preparation: Accurately weigh approximately 10-20 mg of (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone into small, sealed vials.
-
Solvent Addition: Add the selected solvent to each vial in incremental volumes (e.g., 0.1 mL) at ambient temperature.
-
Equilibration: After each solvent addition, vigorously vortex the vial for 1-2 minutes and then allow it to equilibrate for at least 15-30 minutes. Visual observation for complete dissolution should be made against a dark background.
-
Elevated Temperature Screening: For vials where the compound did not dissolve at ambient temperature, gradually increase the temperature (e.g., in 10 °C increments) up to the solvent's boiling point, repeating the equilibration and observation steps.
-
Data Recording: Record the approximate solubility in mg/mL for each solvent at both ambient and elevated temperatures.
Table 2: Example of a Solubility Screening Table
| Solvent | Polarity Index | Solubility at 25°C (mg/mL) | Solubility at Reflux (mg/mL) | Observations |
| Methanol | 5.1 | |||
| Ethanol | 4.3 | |||
| Isopropanol | 3.9 | |||
| Acetone | 5.1 | |||
| Ethyl Acetate | 4.4 | |||
| Toluene | 2.4 | |||
| Heptane | 0.1 | |||
| Water | 10.2 | |||
| Acetonitrile | 5.8 | |||
| Tetrahydrofuran | 4.0 |
This table should be populated with experimental data.
The ideal solvent for cooling crystallization is one in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures. For anti-solvent crystallization, a "good" solvent in which the compound is highly soluble and a miscible "anti-solvent" in which it is poorly soluble are required.
Part 2: Crystallization Protocols
Based on the solubility data, suitable crystallization techniques can be selected and optimized.
Cooling Crystallization
This is the most common and straightforward crystallization technique. It relies on the principle that the solubility of most compounds decreases with decreasing temperature.
Protocol 2: Cooling Crystallization
-
Dissolution: In a suitable reaction vessel, dissolve the crude (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone in a minimal amount of a pre-selected "good" solvent (e.g., methanol or ethanol) at an elevated temperature (near the solvent's boiling point) with stirring until a clear solution is obtained.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with filter paper to remove them. This step is crucial to prevent the impurities from acting as nucleation sites and being incorporated into the crystals.
-
Cooling: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Slow cooling generally promotes the formation of larger, more well-defined crystals. For even lower solubility and higher yield, the solution can be subsequently cooled in an ice bath or refrigerator.
-
Crystal Maturation: Allow the crystals to stand in the mother liquor for a period (e.g., several hours to overnight) to allow for the system to reach equilibrium, which can improve crystal purity and size.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the crystals under vacuum at a suitable temperature to remove residual solvent.
Causality Behind Choices:
-
Minimal Solvent: Using the minimum amount of hot solvent ensures that the solution is saturated upon cooling, maximizing the yield.
-
Slow Cooling: Promotes the growth of larger, more perfect crystals by allowing molecules to orient themselves correctly in the crystal lattice, leading to higher purity. Rapid cooling can lead to the formation of small, impure crystals or even precipitation of an amorphous solid.
Diagram 1: Cooling Crystallization Workflow
Caption: Workflow for cooling crystallization.
Anti-Solvent Crystallization
This technique is particularly useful when a suitable single solvent for cooling crystallization cannot be found. It involves the addition of a miscible "anti-solvent" in which the compound is insoluble to a solution of the compound in a "good" solvent.
Protocol 3: Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone in a minimal amount of a "good" solvent (e.g., acetone or ethyl acetate) at room temperature.
-
Anti-Solvent Addition: Slowly add the "anti-solvent" (e.g., heptane or water) dropwise to the stirred solution until the solution becomes slightly turbid (cloudy). The appearance of turbidity indicates the onset of nucleation.
-
Crystal Growth: Add a few more drops of the "good" solvent to redissolve the initial precipitate and then allow the solution to stand undisturbed. The anti-solvent will slowly cause the product to crystallize. Alternatively, after the initial turbidity, the solution can be left to stand for the anti-solvent to slowly induce crystallization.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 2, using the solvent/anti-solvent mixture for washing.
Causality Behind Choices:
-
Slow Addition of Anti-Solvent: Adding the anti-solvent slowly ensures that the supersaturation is generated gradually, which is conducive to crystal growth rather than amorphous precipitation.
-
Inducing Turbidity: The point of initial turbidity is a key indicator of the metastable zone width, a region where the solution is supersaturated but crystallization has not yet occurred. Operating near this boundary allows for controlled crystallization.
Diagram 2: Anti-Solvent Crystallization Workflow
Caption: Workflow for anti-solvent crystallization.
Vapor Diffusion
Vapor diffusion is a gentle and effective method for growing high-quality single crystals, often suitable for X-ray diffraction studies. It is particularly useful when only small amounts of the compound are available.[3]
Protocol 4: Vapor Diffusion Crystallization
-
Setup: Place a small, open vial containing a concentrated solution of (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone in a "good" solvent inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).
-
Anti-Solvent Reservoir: Add a volume of a volatile "anti-solvent" to the bottom of the larger container, ensuring the level is below the top of the inner vial.
-
Equilibration: Seal the container and leave it undisturbed. The more volatile anti-solvent will slowly vaporize and diffuse into the solution in the inner vial, gradually reducing the solubility of the compound and inducing crystallization.
-
Monitoring: Monitor the setup over several days to weeks for the formation of crystals.
-
Isolation: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.
Causality Behind Choices:
-
Slow Diffusion: The slow rate of vapor diffusion provides a very gradual increase in supersaturation, which is ideal for the growth of large, well-ordered single crystals.
-
Sealed System: A sealed system is essential to maintain the vapor pressure equilibrium between the solvent and anti-solvent.
Diagram 3: Vapor Diffusion Setup
Caption: Setup for vapor diffusion crystallization.
Part 3: Characterization of the Crystalline Product
After isolation, it is crucial to characterize the crystalline product to confirm its identity, purity, and solid-state form.
Table 3: Analytical Techniques for Crystal Characterization
| Technique | Purpose | Information Obtained |
| X-Ray Powder Diffraction (XRPD) | To identify the crystalline form and assess crystallinity.[4] | Provides a unique "fingerprint" for each crystalline form (polymorph). A broad halo indicates amorphous content. |
| Differential Scanning Calorimetry (DSC) | To determine the melting point and detect polymorphic transitions.[1] | A sharp endotherm corresponds to the melting of a crystalline solid. Different polymorphs will have different melting points. |
| Thermogravimetric Analysis (TGA) | To determine the presence of residual solvent or solvates. | Measures the change in mass as a function of temperature. |
| Microscopy (Optical or SEM) | To observe the crystal habit (shape) and size distribution. | Provides visual information about the crystalline product. |
| High-Performance Liquid Chromatography (HPLC) | To assess the chemical purity of the isolated compound. | Quantifies the amount of the desired compound and any impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure of the compound. | Provides detailed information about the molecular structure. |
Part 4: Troubleshooting Common Crystallization Issues
Table 4: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No crystals form | - Solution is not supersaturated.- Compound is too soluble in the chosen solvent. | - Evaporate some of the solvent.- Cool the solution to a lower temperature.- Add an anti-solvent. |
| Oiling out (formation of a liquid phase instead of solid) | - Compound is precipitating too quickly.- The cooling rate is too fast.- The solution is too concentrated. | - Slow down the cooling rate.- Use a more dilute solution.- Add the anti-solvent more slowly.- Try a different solvent system. |
| Formation of very fine powder | - High level of supersaturation leading to rapid nucleation. | - Decrease the cooling rate.- Add the anti-solvent more slowly.- Use seeding with a few pre-existing crystals. |
| Low yield | - The compound has significant solubility in the mother liquor at the final temperature. | - Cool the solution to a lower temperature.- Evaporate some of the solvent before filtration.- Use a different solvent system where the compound is less soluble at low temperatures. |
| Impure product | - Impurities are co-crystallizing.- Mother liquor is trapped in the crystals. | - Recrystallize the product.- Ensure efficient washing of the filter cake with cold solvent. |
Conclusion
The successful crystallization of (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone is a critical step in its purification and isolation. By systematically approaching solvent selection through solubility screening and carefully controlling the parameters of the chosen crystallization technique—be it cooling, anti-solvent addition, or vapor diffusion—researchers can achieve high purity and yield. The protocols and guidelines presented in this application note provide a robust framework for developing and optimizing the crystallization process. Thorough characterization of the final crystalline product is essential to ensure the desired solid-state form and chemical purity are obtained, ultimately contributing to the quality of the final pharmaceutical product.
References
-
Crystal Pharmatech. (n.d.). Characterization and Evaluation of Amorphous Solid Dispersion (ASD) - Part 1. Retrieved from [Link]
-
H&M Analytical Services. (2025, April 29). Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis at H&M. Retrieved from [Link]
-
KU Leuven. (2026, February 6). How to crystallize your sample — X-ray Core. Retrieved from [Link]
-
Mash, E. A. (2008, July 23). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. Crystal Growth & Design, 8(10), 3749-3756. [Link]
-
RSC Publishing. (2019, July 26). Recent synthetic advances in pyridine-based thermotropic mesogens. Retrieved from [Link]
-
SSRN. (2021, November 18). Polymorphism and polymorph characterisation in pharmaceuticals. Retrieved from [Link]
- Thapa, P., et al. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. Journal of Pharmaceutical Sciences & Research, 14(7), 2345-2351.
-
Improved Pharma. (2024, May 29). X-ray Powder Diffraction (XRPD). Retrieved from [Link]
Sources
Application Note: Strategic One-Pot Synthesis of (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone
This Application Note is designed for researchers and process chemists in drug discovery and development. It details the strategic one-pot synthesis of (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone (CAS: 1270138-42-5), a critical scaffold in the synthesis of tetracyclic antidepressants (e.g., Mirtazapine analogs) and kinase inhibitors.[1]
Executive Summary & Strategic Importance
(2-Chloropyridin-3-yl)(piperazin-1-yl)methanone serves as a "linchpin" intermediate.[1] Its chemical utility stems from its dual functionality:
-
The Piperazine Moiety: A versatile handle for solubility enhancement and target binding (e.g., GPCRs).[1]
-
The 2-Chloropyridine Core: An electrophilic scaffold primed for subsequent Nucleophilic Aromatic Substitution (
) or metal-catalyzed cross-coupling (Buchwald-Hartwig/Suzuki) to build tricyclic or tetracyclic systems.[1]
The Synthetic Challenge: The primary difficulty in synthesizing this molecule is chemoselectivity .[1] The 2-chloronicotinic acid precursor possesses two electrophilic sites: the carbonyl carbon and the C-Cl bond at position 2.[1] A robust protocol must exclusively activate the carbonyl for amidation while preserving the C-Cl bond for future functionalization, all while preventing the formation of bis-amides (where one piperazine attacks two pyridine rings).[1]
Reaction Mechanism & Selectivity Control
To achieve high yield and purity, the reaction kinetics must be manipulated to favor Path A (Amidation) over Path B (
Mechanistic Pathway Diagram
Figure 1: Chemoselectivity map illustrating the competition between the desired amidation (Path A) and unwanted side reactions.
Protocol A: The "Activation-Amidation" Cascade (Scalable)
This method utilizes in situ generation of the acid chloride followed by controlled addition to piperazine.[1] It is the most cost-effective route for gram-to-kilogram scale synthesis.
Reagents:
-
2-Chloronicotinic acid (1.0 equiv)
-
Thionyl Chloride (
) (1.5 equiv) or Oxalyl Chloride (1.2 equiv)[1] -
Piperazine (anhydrous) (3.0 - 5.0 equiv) [Note: Excess is crucial to prevent dimerization][1]
-
Dichloromethane (DCM) or Toluene (Solvent)[1]
-
Catalytic DMF[1]
Step-by-Step Methodology
-
Activation Phase (Inert Atmosphere):
-
Charge a dry reaction vessel with 2-Chloronicotinic acid and DCM (10 mL/g).
-
Add catalytic DMF (0.05 equiv).[1]
-
Add
dropwise at 0°C.[1] -
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Checkpoint: Monitor by TLC (methanol quench) to ensure full conversion to acid chloride.[1]
-
Evaporation (Critical): Remove excess
and solvent under reduced pressure.[1] Re-dissolve the residue in fresh anhydrous DCM. Failure to remove excess will cause vigorous exotherms and impurities in the next step.[1]
-
-
Coupling Phase (Inverse Addition):
-
In a separate vessel, dissolve Piperazine (4.0 equiv) in DCM at 0°C.
-
Slowly add the acid chloride solution to the piperazine solution over 30-60 minutes.
-
Rationale: "Inverse addition" ensures the amine is always in large excess relative to the acid chloride, statistically eliminating the formation of the Bis-amide dimer (Impurity B).[1]
-
-
Workup & Purification:
-
Quench with water.[1]
-
Adjust pH to >12 using NaOH (aq).[1]
-
Extract with DCM.[1][2] The product and excess piperazine will be in the organic layer.[1]
-
Selective Wash: Wash the organic layer with saturated brine followed by water.[1] Piperazine is highly water-soluble and will partition into the aqueous phase; the lipophilic amide product remains in the DCM.[1]
-
Dry over
and concentrate.
-
Yield Expectation: 85-92% Purity: >98% (HPLC)
Protocol B: Direct Coupling with Protected Linkers (High Precision)[1]
For drug discovery applications requiring high purity without distillation steps, using a mono-protected piperazine (e.g., N-Boc-piperazine) is recommended.[1] This can be performed in a "One-Pot" fashion by coupling and deprotecting sequentially.[1]
Reagents:
-
2-Chloronicotinic acid[1]
-
N-Boc-Piperazine (1.1 equiv)
-
Coupling Agent: HATU or EDC/HOBt
-
Base: DIPEA (Diisopropylethylamine)[1]
-
Deprotection Agent: TFA (Trifluoroacetic acid) or HCl/Dioxane[1]
Workflow Diagram
Figure 2: Sequential One-Pot Coupling and Deprotection workflow.
Step-by-Step Methodology
-
Coupling:
-
Deprotection (In-Situ):
-
Isolation:
Comparative Analysis of Methods
| Feature | Protocol A (Acid Chloride) | Protocol B (Coupling Agent) |
| Scale Suitability | High (kg) | Low/Medium (mg to g) |
| Cost | Low (SOCl2 is cheap) | High (HATU is expensive) |
| Atom Economy | High | Low (Large coupling byproducts) |
| Selectivity | Controlled by Stoichiometry | Controlled by Protecting Group |
| Impurity Profile | Risk of Dimer if not careful | Very Clean |
| Key Risk | Moisture sensitivity | Removal of urea/coupling byproducts |
Troubleshooting & Optimization
-
Issue: Presence of SNAr byproduct (1-(2-chloropyridin-3-yl)piperazine). [1]
-
Issue: Bis-amide formation (Dimer).
-
Cause: Local high concentration of acid chloride relative to piperazine.[1]
-
Fix: Use Inverse Addition (drop acid chloride into amine) and ensure vigorous stirring.
-
-
Issue: Poor Solubility.
References
-
Synthesis of Mirtazapine Intermediates: Detailed protocols on the chlorination and amidation of pyridine-3-carboxylic acid deriv
-
Source: Google Patents (US6774230B2)[1]
- Link
-
-
Amidation via HATU Coupling: General procedure for coupling electron-deficient heteroaromatic acids with piperazines.[1]
-
Kinase Inhibitor Synthesis (Olmutinib/Palbociclib): Demonstrates the SNAr vs Amidation selectivity on chloropyridine scaffolds.[1]
-
2-Chloropyridine Chemistry: Fundamental reactivity and stability of the 2-chloro substituent during acyl
Sources
Troubleshooting & Optimization
Removing unreacted piperazine from (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone mixtures
Executive Summary
The synthesis of (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone typically involves reacting 2-chloronicotinoyl chloride with excess piperazine to prevent the formation of the bis-amide dimer. Consequently, the crude mixture contains the desired mono-amide product and a significant quantity of unreacted piperazine.
The separation challenge lies in the fact that both the impurity (piperazine) and the product are basic amines. However, they possess distinct physicochemical "fingerprints" regarding Lipophilicity (LogP) and Ionization (pKa) that we can exploit for a clean separation without column chromatography.
Module 1: The "pH-Switch" Extraction Protocol (Recommended)
This is the most robust method for bulk purification. It relies on the significant pKa difference between the distal amine of the product and the secondary amine of free piperazine.
The Science (Why this works)
-
Piperazine: A strong base (pKa₁
9.8). At pH 8.5, it remains >95% protonated (positively charged) and prefers the aqueous phase. -
The Product: The amide bond is electron-withdrawing, lowering the pKa of the distal piperazine nitrogen to
7.0–7.[1]5. At pH 8.5, it is predominantly neutral (uncharged) and prefers the organic phase.
Step-by-Step Protocol
-
Dilution: Dissolve the crude reaction residue in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .
-
Note: DCM is preferred due to higher solubility of the pyridine derivative.
-
-
The "Magic" Wash (pH 8.5):
-
Prepare a saturated Sodium Bicarbonate (
) solution (pH 8.5). -
Wash the organic layer vigorously with this solution (
vol). -
Mechanism:[2] Piperazine stays charged (
) and is pulled into the water. The product stays neutral and remains in the DCM.
-
-
Brine Wash: Perform one wash with saturated brine to break any emulsions and remove residual trapped piperazine.
-
Drying: Dry the organic layer over anhydrous
, filter, and concentrate.
Visual Workflow (The pH-Switch)
Figure 1: The pH-controlled extraction logic ensures the impurity is sequestered in the aqueous phase while the product remains organic.
Module 2: The "Ether Crash" (Solubility Exploitation)
If the aqueous workup is insufficient or if you are dealing with a water-sensitive intermediate, this method exploits the insolubility of piperazine in diethyl ether.
The Science
Piperazine is a polar, crystalline solid that is insoluble in diethyl ether (
Protocol
-
Concentrate: Evaporate the reaction solvent (usually DCM or THF) to a minimal volume (do not dry completely to a solid).
-
Precipitate: Add a large excess of cold Diethyl Ether (or MTBE) to the residue while stirring.
-
Filtration:
-
Precipitate: This is likely the Piperazine (or its hydrochloride salt if acid was generated).[4] Filter this off.
-
Filtrate: This contains your Product .
-
-
Validation: Check the filtrate by TLC. If piperazine spots persist, repeat.
Module 3: Chromatographic Solutions (Troubleshooting)
If you must column the mixture, piperazine presents a specific problem: it "streaks" (tails) badly on silica gel due to interaction with acidic silanol groups.
The "Anti-Streak" Solvent System
Standard MeOH/DCM gradients often fail to separate piperazine from polar amides.
-
Stationary Phase: Standard Silica Gel.
-
Mobile Phase: DCM : MeOH : Ammonium Hydroxide (
) -
Ratio: 90 : 9 : 1 (Start here).
-
Why it works: The
competes for the acidic sites on the silica, allowing the amines to elute as sharp bands. Piperazine is very polar and will likely stay at the baseline or elute very late, while the mono-amide product elutes earlier.
Data Summary: Physicochemical Comparison
| Property | Piperazine (Impurity) | Target Product (Mono-amide) | Implication for Separation |
| pKa (Conj.[5] Acid) | ~9.8 (Secondary amine) | ~7.1 (Distal amine) | Crucial: At pH 8.5, Impurity is (+) charged; Product is neutral. |
| LogP (Lipophilicity) | -1.50 (Hydrophilic) | ~0.5 - 1.2 (Est.) | Product partitions to organic; Piperazine to water. |
| Ether Solubility | Insoluble | Soluble/Moderately Soluble | Piperazine precipitates out of ether. |
| Boiling Point | 146°C (Sublimes) | High (>250°C) | Piperazine can be removed by high-vac sublimation. |
Frequently Asked Questions (FAQ)
Q: I tried the aqueous wash, but I still see a piperazine spot on my TLC. Why? A: You likely used a wash that was too basic (e.g., 1N NaOH, pH 14). At pH 14, both piperazine and your product are neutral. Because piperazine is small, it might still go into the water, but the partition is less efficient.
-
Fix: Use Saturated Bicarbonate (pH 8.5) . This keeps the piperazine charged (
) and the product neutral.
Q: Can I use an acid wash (1N HCl) to remove the piperazine? A: NO. Both the piperazine and your pyridine-amide product will protonate at pH 1. Both will go into the water layer, and you will recover nothing in the organic layer.
Q: My product is oiling out during the "Ether Crash." What do I do? A: This happens if the product is not fully soluble in ether.
-
Fix: Dissolve the crude oil in a minimum amount of DCM (e.g., 5 mL), then slowly add the ether (e.g., 50 mL) with vigorous stirring. The piperazine should crystallize as a white solid, while the product stays in the DCM/Ether solution.
Q: Can I just put the mixture on a high vacuum pump? A: Yes. Piperazine sublimes.[6] If you have a small scale (<1g) and a good vacuum (<1 mbar), heating the flask to 40-50°C under vacuum for a few hours can sublime off the free piperazine. The product has a much higher molecular weight and will remain.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4837, Piperazine. Retrieved from [Link]
- Source for solubility data (freely soluble in water, insoluble in ether) and pKa values.
-
Royal Society of Chemistry. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022). Retrieved from [Link]
-
Source for the pKa shift of N-acyl piperazines (approx 7.[1]06) vs free piperazine.
-
- General validation of precipitation and distill
Sources
Technical Support Center: Purification of (2-Chloropyrin-3-yl)(piperazin-1-yl)methanone via Flash Chromatography
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of (2-Chloropyrin-3-yl)(piperazin-1-yl)methanone and its hydrochloride salt using flash chromatography. The content is structured to address common challenges and provide actionable solutions based on established scientific principles and extensive field experience.
I. Foundational Principles: Understanding the Molecule and Method
(2-Chloropyridin-3-yl)(piperazin-1-yl)methanone is a polar, basic compound containing both a pyridine and a piperazine moiety.[1][2] These structural features are critical considerations for developing a successful flash chromatography purification strategy. The basic nitrogen atoms in the piperazine and pyridine rings can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to common issues like peak tailing, poor resolution, and in some cases, irreversible adsorption or degradation of the target compound.[3]
Flash chromatography, a technique that utilizes moderate pressure to accelerate solvent flow through a packed column, is a cornerstone of synthetic chemistry for its efficiency in purifying reaction mixtures.[4] The success of this technique hinges on the careful selection of the stationary phase, mobile phase, and sample loading technique to exploit the differences in polarity and chemical properties between the desired compound and any impurities.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may be encountered during the flash chromatography purification of (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone.
Issue 1: Poor Separation and Peak Tailing
Symptoms:
-
Broad, asymmetric peaks for the target compound.
-
Co-elution of the product with impurities.
-
Inability to achieve baseline resolution.
Root Causes & Solutions:
-
Acid-Base Interactions: The primary culprit is often the interaction between the basic nitrogen atoms of the analyte and the acidic silanol groups of the silica gel.[3]
-
Solution: Add a basic modifier to the mobile phase. A small amount of triethylamine (TEA) or pyridine (typically 0.1-1%) can effectively mask the active silanol sites, leading to improved peak shape and resolution.[5][6] For highly basic compounds, a solution of 10% ammonia in methanol can be used as a component of the mobile phase.[5][7]
-
-
Inappropriate Solvent System: The chosen solvent system may not provide adequate selectivity for the separation.
-
Solution: Systematically screen different solvent systems using Thin Layer Chromatography (TLC). Aim for an Rf value of approximately 0.2-0.3 for the target compound to ensure good separation on the column.[6] A common starting point for polar, nitrogen-containing compounds is a mixture of dichloromethane and methanol.[5][7]
-
Issue 2: Compound Does Not Elute from the Column
Symptoms:
-
No product is detected in the collected fractions, even after flushing the column with a highly polar solvent.
Root Causes & Solutions:
-
Irreversible Adsorption/Degradation: The compound may be strongly and irreversibly binding to the silica gel, or it may be degrading on the acidic stationary phase.[8][9]
-
Solution 1: Deactivate the Silica Gel: Before loading the sample, flush the packed column with a solvent system containing a basic modifier like triethylamine to neutralize the acidic sites.[3]
-
Solution 2: Alternative Stationary Phases: If the compound is unstable on silica, consider using a less acidic stationary phase such as alumina (neutral or basic) or a bonded silica phase like diol or amine.[3][10]
-
Solution 3: Reversed-Phase Flash Chromatography: If the compound has sufficient hydrophobic character, reversed-phase chromatography can be an effective alternative.[3]
-
-
Compound Came Off in the Solvent Front: If the initial solvent system is too polar, the compound may have eluted very quickly and was missed.
-
Solution: Always check the first few fractions collected, as the compound may have come off in the solvent front.[8]
-
Issue 3: Low Recovery of the Purified Compound
Symptoms:
-
The amount of purified product obtained is significantly lower than expected.
Root Causes & Solutions:
-
Dilute Fractions: The compound may have eluted, but the fractions are too dilute to be detected by TLC.[8][9]
-
Solution: Concentrate the fractions that are expected to contain the product before performing TLC analysis.[8]
-
-
Incomplete Elution: A portion of the compound may remain on the column.
-
Solution: After the main peak has eluted, flush the column with a significantly more polar solvent system (e.g., 10% methanol in dichloromethane with 1% triethylamine) to ensure all of the compound has been recovered.
-
-
Improper Sample Loading: Using too much of a strong solvent to dissolve the sample can lead to band broadening and poor separation, resulting in mixed fractions that are difficult to combine for a high yield of pure product.[11]
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone on silica gel?
A good starting point is a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) with the addition of 0.1-1% triethylamine throughout the gradient to suppress peak tailing.[5][7] Always optimize the solvent system using TLC first to achieve an Rf of ~0.2-0.3 for the target compound.[6]
Q2: My compound is the hydrochloride salt. How does this affect the purification strategy?
The hydrochloride salt is more polar than the free base. It may be necessary to use a more polar mobile phase to elute the compound. The addition of a basic modifier like triethylamine will neutralize the salt in-situ, and the compound will behave more like the free base on the column.
Q3: How can I confirm if my compound is degrading on the silica gel?
You can perform a simple stability test by spotting your crude material on a TLC plate, letting it sit for an hour or two, and then developing the plate. If you observe new spots or a significant decrease in the intensity of your product spot, it is likely degrading on the silica.[8][9]
Q4: What are some potential impurities I should be aware of during the synthesis and purification?
Potential impurities can arise from starting materials, side reactions, or degradation. For instance, if the synthesis involves the reaction of a 2-chloropyridine derivative, unreacted starting material could be an impurity.[12][13] Di-substituted piperazine products are also a possibility if the reaction conditions are not carefully controlled. It is crucial to analyze the crude reaction mixture by techniques like LC-MS to identify the molecular weights of major impurities, which can aid in developing the purification method.[14][15]
Q5: I am scaling up my purification. What are the key parameters to consider?
When scaling up flash chromatography, the primary goal is to maintain the separation quality achieved at the lab scale.[16][17] This is typically done by keeping the column bed height and linear flow rate constant while increasing the column diameter.[18] The amount of silica gel and solvent required will increase proportionally with the amount of crude material being purified.
IV. Experimental Protocols
Protocol 1: TLC Method Development
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or methanol).
-
Spot the solution onto several TLC plates.
-
Develop each plate in a different solvent system. Start with a non-polar system (e.g., 100% hexanes) and gradually increase the polarity (e.g., by adding ethyl acetate or methanol). For (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone, a good starting point is mixtures of dichloromethane and methanol.
-
To address the basicity of the compound, prepare parallel solvent systems containing 0.5% triethylamine.
-
Identify the solvent system that provides an Rf value of 0.2-0.3 for the target compound and good separation from major impurities.
Protocol 2: Flash Chromatography Purification
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)[5]
-
Solvents (HPLC grade)
-
Triethylamine
-
Collection tubes
Procedure:
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a layer of sand on top of the packed silica gel.
-
Never let the column run dry.[5]
-
-
Sample Loading (Wet Loading):
-
Dissolve the crude material in a minimal amount of the initial mobile phase or a solvent in which it is readily soluble but is a weak eluent (e.g., dichloromethane).[11]
-
Carefully apply the sample solution to the top of the column.
-
Allow the sample to absorb into the silica gel.
-
Carefully add the mobile phase to the top of the column.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude material in a suitable solvent.
-
Add a small amount of silica gel to the solution.
-
Evaporate the solvent completely to obtain a dry, free-flowing powder.
-
Carefully add the dry powder to the top of the packed column.[5]
-
Add a layer of sand on top.
-
Carefully add the mobile phase.
-
-
Elution:
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Begin collecting fractions.
-
If using a gradient, gradually increase the polarity of the mobile phase according to your TLC analysis.
-
Monitor the elution of the compounds by TLC analysis of the collected fractions.
-
-
Fraction Analysis and Product Isolation:
-
Spot every few fractions on a TLC plate to track the elution of the product.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone.
-
V. Visualizations
Caption: Workflow for the purification of (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone by flash chromatography.
Caption: A logical troubleshooting guide for common flash chromatography issues.
VI. Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice for normal-phase chromatography. |
| Alternative Phases | Alumina, Diol, Amine, C18 | For compounds unstable on silica or requiring different selectivity.[3][10] |
| Mobile Phase | Dichloromethane/Methanol | Good polarity range for many nitrogen-containing compounds.[5][7] |
| Mobile Phase Modifier | 0.1-1% Triethylamine (TEA) | Neutralizes acidic silanol groups, improving peak shape for basic compounds.[5][6] |
| TLC Rf Target | 0.2 - 0.3 | Optimal range for good separation on a flash column.[6] |
| Sample Loading | Minimal solvent volume or dry loading | Minimizes band broadening and improves resolution.[5][11] |
VII. References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
UCT Science. SOP: FLASH CHROMATOGRAPHY. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
Biotage. Introduction: How to Effectively Scale-Up Flash Purification. [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
Bio-Link. Risks and Control Strategies of Scale-up in Purification Process. [Link]
-
European Patent Office. INDOL-2-YL-PIPERAZIN-1-YL-METHANONE DERIVATIVES. [Link]
-
Hawach. Several Problems of Flash Column Chromatography. [Link]
-
Bio-Rad. Considerations for Scaling Up Purification Processes. [Link]
-
Teledyne ISCO. Chromatography Troubleshooting. [Link]
-
LCGC. Liquid Chromatography Problem Solving and Troubleshooting. [Link]
-
King Group. Successful Flash Chromatography. [Link]
-
LCGC. Retaining Polar Compounds. [Link]
-
Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
Chemistry LibreTexts. Running a flash column. [Link]
-
Asian Journal of Research in Chemistry. A Review Article on Flash Chromatography. [Link]
-
ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
Google Patents. Process for the preparation of 2-chloropyridines.
-
MDPI. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. [Link]
-
Chemistry of Heterocyclic Compounds. THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. [Link]
-
Alma Mater Studiorum Università di Bologna. Archivio istituzionale della ricerca - IRIS - Unibo. [Link]
-
PubChem. 2-(4-(2-(4-chlorophenethylamino)pyrimidin-4-yl)piperazin-1-yl)-N-((3,5-dichloropyridin-4-yl)methyl)-N-(3-morpholinopropyl)acetamide. [Link]
-
Social Science Research Network. Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. [Link]
-
PubMed. Isolation, identification and characterization of two novel process-related impurities in olanzapine. [Link]
-
United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
PubMed. (2-Chloro-3,5-dinitro-phen-yl)(piperidin-1-yl)methanone. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Piperazin-1-yl-pyridin-3-yl-methanone dihydrochloride | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ajrconline.org [ajrconline.org]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. Chromatography [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. Purification [chem.rochester.edu]
- 10. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 14. mdpi.com [mdpi.com]
- 15. Isolation, identification and characterization of two novel process-related impurities in olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biotage.com [biotage.com]
- 17. Risks and Control Strategies of Scale-up in Purification Process - Bio-Link [biolink.com]
- 18. bio-rad.com [bio-rad.com]
Technical Support Center: Stability Management for (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
Compound: (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone Core Issue: Hydrolytic instability leading to amide cleavage and/or chloride displacement.
This guide addresses the structural vulnerabilities of 2-chloronicotinamide derivatives. Unlike simple benzamides, the 2-chloro substituent and the pyridine nitrogen exert a strong electron-withdrawing effect (
Mechanism of Instability (The "Why")
To prevent degradation, you must understand the competing pathways. The molecule does not just "fall apart"; it reacts via specific, predictable mechanisms driven by pH and solvent polarity.
Degradation Pathways Diagram[10]
Figure 1: Competing degradation pathways. Path A (Amide Hydrolysis) is the dominant instability mode in aqueous media. Path B becomes relevant at elevated pH (>10) or high temperatures.
Diagnosis & Detection
Before optimizing conditions, confirm the degradation profile.
LC-MS Detection Protocol
Objective: Differentiate between the parent compound and the 2-chloronicotinic acid hydrolysis product.
| Parameter | Setting / Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8µm) |
| Mobile Phase A | Water + 0.1% Formic Acid (Acidic pH suppresses hydrolysis during run) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 8 minutes |
| Detection | UV @ 254 nm (Pyridine ring) & 220 nm (Amide/Acid) |
| Key Signatures | Parent: [M+H]+ ~226.07 m/z Degradant 1 (Acid): [M+H]+ ~158.0 m/z (Early eluting) Degradant 2 (Piperazine): [M+H]+ ~87.1 m/z (Void volume/Very early) |
Storage & Handling Guidelines
Solvent Compatibility Matrix
The choice of solvent is the single biggest factor in stability during processing.
| Solvent Class | Suitability | Notes & Causality |
| DMSO | High | Excellent for stock solutions. Store at -20°C. Avoid "wet" DMSO (hygroscopic). |
| Acetonitrile | Medium | Good for short-term use. Ensure it is anhydrous. |
| Methanol/Ethanol | Low (Risk) | Avoid for storage. Nucleophilic attack by alkoxides can cause transamidation or |
| Water (pH < 4) | Medium | Protonation of the pyridine nitrogen stabilizes the ring against nucleophilic attack, but protonation of the amide oxygen can activate hydrolysis. Generally stable for hours. |
| Water (pH > 8) | Critical Failure | Rapid hydrolysis. Hydroxide is a strong nucleophile; the electron-deficient ring accelerates cleavage. |
Handling "Golden Rules"
-
The "Dry" Rule: Always store the solid under inert gas (Argon/Nitrogen) in a desiccator. Moisture initiates surface hydrolysis.
-
The "Cold" Rule: Thaw DMSO stock solutions completely at room temperature before opening to prevent condensation entry.
-
The "Buffer" Rule: If aqueous use is mandatory (e.g., biological assay), prepare fresh. Do not store aqueous dilutions overnight.
Troubleshooting & Optimization (FAQs)
Decision Tree for Experimental Design
Figure 2: Decision support logic for handling the compound based on application context.
Frequently Asked Questions
Q1: I see a new peak at R.T. 1.2 min in my LC-MS after 24 hours in PBS. What is it? A: This is almost certainly 2-chloronicotinic acid . PBS (pH 7.4) is basic enough to drive slow hydrolysis over 24 hours.
-
Fix: Switch to a lower pH buffer (e.g., MES, pH 6.0) if your assay tolerates it, or prepare the solution immediately before use.
Q2: Can I use methanol to dissolve the compound for animal dosing? A: Not recommended. While solubility is good, methanol can attack the 2-chloro position (forming the 2-methoxy derivative) or cause transamidation over time.
-
Fix: Use a formulation of 5% DMSO / 40% PEG400 / 55% Water (acidified slightly if possible).
Q3: Why is the compound turning yellow in solution? A: Yellowing often indicates the formation of 2-hydroxypyridine/2-pyridone species or oxidative degradation of the piperazine ring. This suggests the pH is too high or the solution has been exposed to light/air for too long.
Q4: How do I remove the hydrolysis product (2-chloronicotinic acid) from my sample? A: The hydrolysis product is an acid (pKa ~3.5).
-
Protocol: Dissolve the mixture in an organic solvent (DCM or EtOAc) and wash with saturated Sodium Bicarbonate (NaHCO3) . The acid will move to the aqueous layer; your amide (the target) will remain in the organic layer.
References
-
Hydrolysis of 2-Chloronicotinamides
-
Amide Bond Stability & Kinetics
- Title: The Hydrolysis of Amides: A Review of the Chemistry.
- Source: Chemistry Steps / General Organic Chemistry Principles.
- Context: Defines the base-catalyzed mechanism ( ) relevant to electron-deficient amides.
-
URL:[Link]
-
2-Chloropyridine Reactivity
-
Piperazine Amide Inhibitors (Analogous Structures)
Sources
- 1. Biocatalytic hydrolysis of chlorinated nicotinamides by a superior AS family amidase and its application in enzymatic production of 2-chloronicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing temperature conditions for (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone reactions
Welcome to the technical support center for the synthesis and optimization of (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in this important synthetic transformation. The following information is structured to offer not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone, providing potential causes and actionable solutions.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the formation of (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone, a nucleophilic acyl substitution reaction, can stem from several factors.[1] A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Causes and Solutions:
-
Suboptimal Temperature: Temperature is a critical parameter. The reaction may be too slow at lower temperatures, while excessively high temperatures can lead to degradation of the starting materials or the product.[2][3] A carefully controlled temperature optimization study is recommended. Start with room temperature and incrementally increase the temperature, monitoring the reaction progress by a suitable analytical method like TLC or LC-MS. For the related amination of 2-chloronicotinic acid, temperatures around 80 °C have been shown to be effective.[4]
-
Inefficient Activation of the Carboxylic Acid: If you are starting from 2-chloronicotinic acid, its conversion to a more reactive species is paramount. The use of stoichiometric activating agents like carbodiimides (e.g., EDC) in conjunction with additives such as HOBt can be effective.[5][6] The choice of coupling reagent can significantly impact the yield.[5]
-
Inappropriate Solvent: The solvent plays a crucial role in solubilizing reactants and influencing reaction kinetics.[7] For amide bond formations, polar aprotic solvents like THF, acetonitrile, or DMF are often good choices.[6][8] A screening of different solvents is advisable to find the optimal medium for your specific reaction conditions.[8]
-
Base Selection: An appropriate base is often required to neutralize the HCl generated during the reaction, especially when starting from an acyl chloride, and to deprotonate the piperazine nucleophile. Common choices include organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA). The stoichiometry of the base is also important and should be optimized.
-
Moisture Contamination: Amide coupling reactions can be sensitive to moisture, which can hydrolyze the activated carboxylic acid intermediate or the acyl chloride. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Question 2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
Answer:
Side product formation is a common challenge that can complicate purification and reduce the overall yield. Understanding the potential side reactions is the first step toward mitigating them.
Common Side Reactions and Mitigation Strategies:
-
Double Acylation of Piperazine: Piperazine has two secondary amine groups, both of which can react with the activated 2-chloronicotinic acid derivative. To favor mono-acylation, use a controlled stoichiometry of the 2-chloropyridine starting material (ideally a 1:1 molar ratio or a slight excess of piperazine). Alternatively, using a mono-protected piperazine, such as N-Boc-piperazine, will ensure only one amine is available for reaction.[6] The Boc protecting group can then be removed in a subsequent step.
-
Hydrolysis of the Activated Intermediate: If moisture is present, the activated carboxylic acid or acyl chloride can be hydrolyzed back to the carboxylic acid, leading to incomplete conversion. As mentioned previously, using anhydrous conditions is critical.
-
Reaction with the Pyridine Ring: While the primary reaction is the nucleophilic acyl substitution at the carbonyl group, under certain conditions, nucleophilic aromatic substitution (SNAr) at the 2-position of the pyridine ring can occur, especially at elevated temperatures.[9][10] The electron-withdrawing nature of the carbonyl group can activate the ring to a certain extent. Careful control of the reaction temperature is key to minimizing this side reaction.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the optimization of (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone synthesis.
Question 3: What is the optimal temperature range for this reaction?
Answer:
The optimal temperature for the synthesis of (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone is highly dependent on the specific reactants and conditions employed. There is no single "one-size-fits-all" temperature.
-
Starting from 2-Chloronicotinoyl Chloride: This is a highly reactive starting material. The reaction with piperazine is often exothermic and can typically be performed at lower temperatures, ranging from 0 °C to room temperature, to control the reaction rate and minimize side reactions.[11]
-
Starting from 2-Chloronicotinic Acid with a Coupling Agent: When using a coupling agent to activate the carboxylic acid in situ, the reaction temperature may need to be slightly elevated to achieve a reasonable reaction rate. A common starting point is room temperature, with the potential to heat to 40-80 °C if the reaction is sluggish.[4] As with any optimization, it is crucial to monitor the reaction progress to avoid product degradation at higher temperatures.[12]
-
Flow Chemistry: For reactions that are difficult to control or require high temperatures for short periods, flow chemistry can be an excellent option.[9] A continuous-flow reactor allows for precise control over reaction time and temperature, which can significantly improve yield and reduce side product formation.[9]
Table 1: General Temperature Guidelines Based on Starting Material
| Starting Material | Activating Agent | Typical Temperature Range | Notes |
| 2-Chloronicotinoyl Chloride | None | 0 °C to Room Temperature | Highly reactive, may require cooling to control exotherm. |
| 2-Chloronicotinic Acid | EDC/HOBt, HATU, etc. | Room Temperature to 80 °C | Temperature will depend on the specific coupling agent and solvent.[5][6] |
| 2-Chloronicotinic Acid | None (thermal) | High Temperatures (>100 °C) | Generally not recommended due to potential for side reactions and degradation. |
Question 4: What is the underlying mechanism of this reaction, and how does temperature influence it?
Answer:
The formation of (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone is a classic example of a nucleophilic acyl substitution reaction. The general mechanism proceeds through a two-step addition-elimination pathway.[1]
Mechanism Steps:
-
Nucleophilic Attack (Addition): The nitrogen atom of the piperazine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the activated 2-chloropyridine derivative (e.g., 2-chloronicotinoyl chloride or an activated ester). This breaks the pi bond of the carbonyl group and forms a tetrahedral intermediate.
-
Leaving Group Departure (Elimination): The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond, and a leaving group (e.g., chloride ion or the activated coupling agent moiety) is expelled.
Influence of Temperature:
Temperature plays a critical role in this mechanism by influencing the rate of both the desired reaction and potential side reactions.
-
Reaction Rate: Increasing the temperature generally increases the kinetic energy of the molecules, leading to more frequent and energetic collisions. This increases the rate of the reaction, allowing it to proceed faster.
-
Activation Energy: Every reaction has an activation energy barrier that must be overcome for the reaction to occur. Higher temperatures provide the necessary energy to overcome this barrier.
-
Side Reactions and Degradation: While higher temperatures can accelerate the desired reaction, they can also promote undesired side reactions, such as SNAr on the pyridine ring or decomposition of the reactants and product.[2][3] Finding the optimal temperature is therefore a balance between achieving a practical reaction rate and minimizing these unwanted processes.
Diagram 1: Temperature Optimization Workflow
Caption: A workflow for systematic temperature optimization.
Question 5: Are there any catalytic methods available for this type of amide bond formation?
Answer:
Yes, the field of catalytic amide bond formation is an active area of research aimed at developing more environmentally friendly and atom-economical processes.[5] While stoichiometric activating agents are common, several catalytic systems have been developed.
-
Boronic Acid Catalysis: Boronic acids have been shown to catalyze the direct amidation of carboxylic acids and amines. The mechanism is thought to involve the formation of an acylboronate intermediate, which is more reactive towards the amine.
-
Metal-Based Catalysis: Various transition metal catalysts, including those based on iron, have been explored for direct amidation reactions.[13] These catalysts can activate the carboxylic acid or the amine, facilitating the reaction.
-
Enzyme Catalysis: In some cases, enzymes such as lipases can be used to catalyze amide bond formation under mild conditions. This approach offers high selectivity but may have limitations in terms of substrate scope.
While these catalytic methods are promising, their applicability to the specific synthesis of (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone would require experimental validation. The choice between a stoichiometric and a catalytic method will depend on factors such as cost, scale, and the desired level of "greenness" for the process.
References
-
Kinetic Studies of the Reaction between 2-chloro-3,5-dinitropyridine and Aniline in Mixed Solvents. Beirut Arab University. Available from: [Link]
-
Optimization of reaction conditions for amide bond formation. ResearchGate. Available from: [Link]
-
Facile Synthesis of 2-Anilino Nicotinic Acids via Cu-Mg-Al LDO Catalysed Amination of 2-Chloronicotinic acid. New Journal of Chemistry (RSC Publishing). Available from: [Link]
- Process for the preparation of 2-chloropyridines. Google Patents.
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. Available from: [Link]
-
Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Waseda University. Available from: [Link]
-
Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. ResearchGate. Available from: [Link]
-
Catalytic Amidation. University College London. Available from: [Link]
-
Amination of 2-chloronicotinic acid under catalyst-free solvent-free conditions. ResearchGate. Available from: [Link]
-
Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Beilstein Journals. Available from: [Link]
-
Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Seroton. Thieme Connect. Available from: [Link]
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - NIH. Available from: [Link]
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Available from: [Link]
-
Optimization of reaction conditions for the preparation of amide 2 1a. ResearchGate. Available from: [Link]
-
Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Available from: [Link]
-
Amination of 2-halopyridines. [a]. ResearchGate. Available from: [Link]
- Method for synthesizing piperazine pharmaceutical intermediate. Google Patents.
-
Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda. Available from: [Link]
-
Thermal degradation of novel piperazine-based amine blends for CO>2> capture. The University of Illinois at Urbana-Champaign. Available from: [Link]
- Synthesis method of 2-chloronicotinoyl chloride. Google Patents.
-
Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Available from: [Link]
-
Ga‐catalyzed temperature‐dependent oxazolidinone/piperazine synthesis from phenyl aziridines involving a divergent ligand‐. Wiley Online Library. Available from: [Link]
-
Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. MDPI. Available from: [Link]
-
Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. ResearchGate. Available from: [Link]
-
Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers. Available from: [Link]
-
3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine. NIH. Available from: [Link]
-
Synthesis Problems. EPFL. Available from: [Link]
-
The synthesis of 2-chloronicotinonitrile (2-chloropyridine-3-carbonitrile) derivatives (microreview). Semantic Scholar. Available from: [Link]
-
Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype. PubMed. Available from: [Link]
-
Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition. RSC Publishing. Available from: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. Facile Synthesis of 2-Anilino Nicotinic Acids via Cu-Mg-Al LDO Catalysed Amination of 2-Chloronicotinic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Catalytic Amidation [catalyticamidation.info]
- 6. BJOC - Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid [beilstein-journals.org]
- 7. Kinetic Studies of the Reaction between 2-chloro-3,5-dinitropyridine and Aniline in Mixed Solvents | Beirut Arab University [bau.edu.lb]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. US5283338A - Process for the preparation of 2-chloropyridines - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review [mdpi.com]
Preventing racemization during (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone derivatization
Technical Support Guide: Racemization Control in (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone Derivatization
Ticket ID: #RC-2CP-PIP-001 Subject: Prevention of Stereochemical Erosion during Amide Coupling/Derivatization Status: Open Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Mechanistic Insight
The Core Challenge:
You are likely derivatizing (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone (hereafter referred to as Compound A ) by coupling its secondary amine (piperazine
Compound A is an achiral nucleophile. Therefore, "racemization" refers to the loss of optical purity in the chiral acid partner during activation.
The "Hidden" Cause: The 2-chloronicotinoyl moiety attached to the piperazine is electron-withdrawing and sterically demanding. This reduces the nucleophilicity of the distal piperazine nitrogen compared to a standard alkyl amine.
-
Consequence: The coupling reaction rate slows down (
). -
Risk: The activated chiral acid species (e.g.,
-acylisourea or active ester) accumulates in solution for a longer duration, increasing the probability of the competing unimolecular racemization pathway ( ) via 5(4H)-oxazolone formation .
To preserve enantiomeric excess (
Visualizing the Failure Mode
The following diagram illustrates how the "sluggish" nature of your piperazine derivative allows the oxazolone pathway to dominate if conditions are not optimized.
Figure 1: Kinetic competition between productive coupling (Green) and oxazolone-mediated racemization (Red).
Troubleshooting Matrix
Use this decision tree to diagnose your specific experimental failure.
| Symptom | Probable Cause | Corrective Action |
| High Racemization (>5% loss of ee) | Base basicity is too high. Strong bases (TEA, DIPEA) promote proton abstraction from the oxazolone intermediate. | Switch to Collidine (TMP) or 2,6-Lutidine. These are non-nucleophilic and weaker bases ( |
| Low Yield + Racemization | Steric clash. The 2-chloropyridine group hinders the approach, stalling the reaction. | Use T3P (Propylphosphonic anhydride). It activates the acid highly but creates a tight ion pair that resists racemization, even with slower nucleophiles. |
| Product is 50:50 Racemic | Chiral Acid Chloride usage. Acid chlorides promote ketene formation, leading to instant racemization. | Stop using SOCl2/Oxalyl Chloride. Switch to active ester methods (COMU/Oxyma) or mixed anhydrides (T3P). |
| Inconsistent Results | Pre-activation time too long. Leaving the acid "activated" without the amine present allows oxazolone buildup. | Add Amine First. Mix the chiral acid and Compound A before adding the coupling reagent (T3P/HATU) to ensure immediate trapping. |
Recommended Protocol: T3P-Mediated Coupling
This protocol is the "Gold Standard" for coupling sterically hindered or electron-deficient amines to chiral acids. T3P (Propylphosphonic anhydride) exhibits the lowest racemization potential among commercial reagents [1][2].
Reagents:
-
Substrate: (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone (1.0 equiv).
-
Chiral Acid: 1.1 equiv.[1]
-
Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv).
-
Base: Pyridine (3.0 equiv) OR
-Methylmorpholine (NMM) (3.0 equiv). Avoid TEA. -
Solvent: EtOAc or 2-MeTHF (Green alternative, better solubility).
Step-by-Step Workflow:
-
Preparation: Dissolve the Chiral Acid (1.1 equiv) and Compound A (1.0 equiv) in EtOAc (5-10 volumes).
-
Note: Unlike HATU, we do NOT pre-activate the acid. Pre-activation increases racemization risk here.
-
-
Cooling: Cool the mixture to 0 °C .
-
Base Addition: Add Pyridine (3.0 equiv). The solution may warm slightly; re-cool to 0 °C.
-
Activation: Add T3P solution dropwise over 5-10 minutes.
-
Why? Slow addition ensures that the concentration of the highly reactive activated acid never exceeds the capacity of the amine to quench it.
-
-
Reaction: Allow to warm to Room Temperature (20-25 °C) and stir. Monitor by HPLC/LC-MS.
-
Checkpoint: Most reactions complete within 1-4 hours.
-
-
Workup: Quench with water. Wash organic layer with 0.5M HCl (to remove pyridine/unreacted amine) and then
.
Alternative Protocol: Oxyma/COMU
If T3P is unavailable, the COMU/Oxyma Pure system is superior to HATU/HOBt for retaining chirality [3].
-
Dissolve Chiral Acid (1.0 equiv) and Oxyma Pure (1.0 equiv) in DMF/DCM.
-
Add COMU (1.0 equiv) at 0 °C. Stir for only 2 minutes (Pre-activation).
-
Immediately add Compound A (1.0 equiv) followed by 2,4,6-Collidine (2.0 equiv).
-
Critical: Use Collidine instead of DIPEA. The lower
prevents proton abstraction from the chiral center.
-
Frequently Asked Questions (FAQ)
Q: Can I use DMF as a solvent? A: Use with caution. Polar aprotic solvents like DMF stabilize the ionic intermediates of the racemization pathway (enolization). If solubility permits, DCM (Dichloromethane) or EtOAc (Ethyl Acetate) are preferred as they suppress ionization and racemization.
Q: My chiral acid is N-methylated. Is this a problem?
A: Yes.
Q: I see a "double peak" in HPLC. Is this racemization? A: Not necessarily. (2-Chloropyridin-3-yl) amides often exhibit Rotamers (restricted rotation around the amide bond) due to the bulk of the chlorine atom.
-
Test: Run the HPLC at 50 °C or take a variable-temperature NMR. If the peaks coalesce, they are rotamers, not enantiomers. If they remain distinct, you have racemization.
References
-
Dunetz, J. R., et al. (2011).[2] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[2] Organic Letters, 13(19), 5048–5051.
-
Wissmann, H., & Kleiner, H. J. (1980). New peptide synthesis reagents: T3P.[2][3][4][5] Angewandte Chemie International Edition, 19(2), 133-134.
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[6] Chemistry – A European Journal, 15(37), 9394–9403.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the dilemma between activation and racemization.[7] Chemical Society Reviews, 38(2), 606-631.
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
Validation & Comparative
Comparative Guide: Solid-State Characterization of (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone
Topic: Comparative Guide to Solid-State Characterization: (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers, Crystallographers, and Process Chemists.
Executive Summary: The Structural Mandate
In the landscape of fragment-based drug discovery (FBDD), (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone (CAS: 1270138-42-5) represents a critical pharmacophore. Structurally, it combines a conformational "switch" (the piperazine ring) with an electronic anchor (the chloropyridine).
For researchers, the challenge is not just synthesis, but solid-state definition . Piperazine amides are notorious for polymorphism due to the flexibility of the piperazine ring (chair vs. boat conformers) and the rotational freedom of the amide bond.
This guide objectively compares the three primary structural elucidation techniques—Single Crystal X-Ray Diffraction (SC-XRD) , Powder X-Ray Diffraction (PXRD) , and Solution NMR —to determine which method provides the necessary data for regulatory filing and IP protection.
Comparative Analysis: SC-XRD vs. PXRD vs. NMR
While NMR confirms connectivity, it fails to describe the spatial arrangement that dictates drug stability and bioavailability. The following table contrasts the performance of these techniques specifically for the (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone scaffold.
Table 1: Performance Matrix for Structural Elucidation
| Feature | Single Crystal XRD (SC-XRD) | Powder XRD (PXRD) | Solution NMR (1H/13C) |
| Primary Output | 3D Atomic Coordinates (x, y, z) | Bulk Phase Fingerprint ( | Molecular Connectivity |
| Piperazine Conformation | Definitive (e.g., Chair form) | Inferential (requires Rietveld refinement) | Averaged (rapid tumbling) |
| Polymorph Detection | Low (analyzes one crystal) | High (analyzes bulk sample) | None (solvent destroys lattice) |
| Absolute Configuration | Yes (using anomalous dispersion) | No | No |
| Sample Requirement | High-quality crystal (>0.1 mm) | Microcrystalline powder (~10 mg) | Soluble material (~5 mg) |
| Throughput | Low (Days) | High (Minutes) | High (Minutes) |
Deep Dive: The Crystallographic Context
To understand the data, one must understand the molecule's behavior in the lattice. Based on structural analogues (e.g., nicotinoyl-piperazines), the following structural features are the "Key Performance Indicators" for your diffraction data.
A. The Piperazine Conformation
In the solid state, the piperazine ring of (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone predominantly adopts a chair conformation to minimize steric strain.
-
SC-XRD Evidence: Look for torsion angles approaching 60° (gauche) within the ring.
-
Why it matters: High-energy conformers (boat/twist) in the crystal lattice often indicate metastable polymorphs prone to phase conversion during storage.
B. Intermolecular Interactions (The "Glue")
-
Hydrogen Bonding: The un-substituted nitrogen (
) acts as a donor, while the amide oxygen ( ) and pyridine nitrogen ( ) act as acceptors.-
Expectation:
chains or dimers.
-
-
Halogen Bonding: The Chlorine atom at the C2 position of the pyridine is electron-deficient (sigma-hole).
-
Expectation:
or contacts (< 3.5 Å).
-
Experimental Protocol: Generating the Data
This section outlines the self-validating workflow to generate the "Gold Standard" dataset.
Phase 1: Crystal Growth (The Critical Step)
-
Solvent System: Ethanol/Ethyl Acetate (1:1).
-
Protocol: Dissolve 20 mg of the compound in 2 mL solvent. Filter through a 0.45
m PTFE filter into a clean vial. Cover with parafilm, poke 3 pinholes, and leave at 20°C vibration-free. -
Success Metric: Prism or block-shaped crystals appearing within 48-72 hours.
Phase 2: Data Collection (SC-XRD)
-
Instrument: Diffractometer with Mo-K
( Å) or Cu-K source. -
Temperature: 100 K (Cryostream is mandatory to reduce thermal vibration of the piperazine ring).
-
Strategy: Collect full sphere of data to maximize redundancy (aim for
).
Phase 3: Structure Solution Logic
The following diagram illustrates the decision tree for solving the structure from raw diffraction frames.
Figure 1: Crystallographic workflow for solving the structure of piperazine-amides. Note the iterative loop at "Check H-Bonding" to address potential disorder in the piperazine ring.
Data Interpretation Guide
When you receive the .cif (Crystallographic Information File), verify these specific parameters to ensure the model is chemically accurate.
Checklist for Validation:
-
R-Factor (
): Should be (5%) for publication-quality data. -
Goodness of Fit (GooF): Should be close to 1.0.
-
Thermal Ellipsoids: If the piperazine atoms look like "footballs" (elongated), model them as disordered over two positions (e.g., chair flip disorder).
-
Chirality: Since the molecule is achiral (unless a salt with a chiral acid), the space group should be centrosymmetric (e.g.,
or ) unless it crystallizes as a conglomerate.
Workflow: From Powder to Structure
If single crystals cannot be grown, use this fallback workflow to match PXRD data to predicted models.
Figure 2: Fallback workflow for structural elucidation using Powder X-Ray Diffraction (PXRD) when single crystals are unavailable.
Conclusion
For (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone , SC-XRD remains the definitive method for establishing the absolute conformation and intermolecular bonding network. However, PXRD is indispensable for batch-to-batch consistency in drug development.
Recommendation:
-
Discovery Phase: Use NMR for identity.
-
Pre-Clinical Phase: Generate SC-XRD data to define the thermodynamically stable polymorph.
-
Manufacturing: Use PXRD as the release criteria fingerprint.
References
-
Creative Biostructure. (2025). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Retrieved from
-
American Pharmaceutical Review. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. Retrieved from
-
National Institutes of Health (PMC). (2011). (2-Chloro-3,5-dinitrophenyl)(piperidin-1-yl)methanone Crystal Structure. Retrieved from
-
AZoOptics. (2021). The Difference Between Powder XRD and Single Crystal XRD. Retrieved from
-
ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox. Molecular Pharmaceutics. Retrieved from
Sources
A Comparative Benchmarking Guide to the Synthesis of (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone
For researchers and professionals in the field of drug development and medicinal chemistry, the efficient and reliable synthesis of novel chemical entities is paramount. (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone is a key building block and intermediate in the synthesis of a variety of pharmacologically active compounds. This guide provides an in-depth, objective comparison of two prominent synthetic routes for its production: the acylation of piperazine with 2-chloronicotinoyl chloride and the direct amide coupling of 2-chloronicotinic acid with piperazine. This analysis is supported by established chemical principles and representative experimental data to inform route selection based on factors such as yield, purity, cost, and operational simplicity.
Introduction to (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone
(2-Chloropyridin-3-yl)(piperazin-1-yl)methanone, and its hydrochloride salt, are valuable intermediates in organic synthesis.[1][2] The piperazine moiety is a common scaffold in many approved drugs, and its combination with a substituted pyridine ring offers a versatile platform for further chemical modification. The selection of an optimal synthetic route is a critical decision in any drug development campaign, impacting scalability, cost of goods, and the impurity profile of the final active pharmaceutical ingredient (API).
This guide will dissect two common synthetic strategies, providing detailed protocols and a comparative analysis to aid chemists in making an informed decision for their specific research and development needs.
Route 1: Acylation of Piperazine with 2-Chloronicotinoyl Chloride
This classical two-step approach involves the initial activation of 2-chloronicotinic acid to its more reactive acyl chloride derivative, followed by the acylation of piperazine. This method is a robust and well-established strategy for amide bond formation.
Causality Behind Experimental Choices
The conversion of the carboxylic acid to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the secondary amine of piperazine. Reagents like thionyl chloride or oxalyl chloride are commonly employed for this transformation due to their efficacy and the volatile nature of their byproducts, which simplifies purification.[3][4] The subsequent acylation is typically performed in the presence of a base to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the piperazine and driving the reaction to completion.[5]
Experimental Protocols
Step 1: Synthesis of 2-Chloronicotinoyl Chloride
-
To a stirred solution of 2-chloronicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.5 eq) dropwise to the solution.[3]
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the cessation of gas evolution.
-
The solvent and excess oxalyl chloride are removed under reduced pressure to yield crude 2-chloronicotinoyl chloride, which is typically used immediately in the next step without further purification.[3]
Step 2: Synthesis of (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone
-
In a separate flask, dissolve anhydrous piperazine (2.0 eq) in anhydrous DCM.
-
Cool the piperazine solution to 0 °C.
-
Dissolve the crude 2-chloronicotinoyl chloride from Step 1 in anhydrous DCM and add it dropwise to the cooled piperazine solution.
-
Allow the reaction to stir at room temperature for 1-2 hours.
-
Upon completion, the reaction mixture is washed with water and saturated sodium bicarbonate solution to remove piperazine hydrochloride and any unreacted starting materials.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification is typically achieved by column chromatography or recrystallization to afford the pure (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone.
Data Presentation: Route 1
| Parameter | Value/Range | Notes |
| Starting Materials | 2-Chloronicotinic Acid, Piperazine, Oxalyl Chloride | 2-Chloronicotinic acid can be synthesized from nicotinic acid.[6][7] |
| Key Reagents | DMF (catalyst), DCM (solvent) | Anhydrous conditions are crucial to prevent hydrolysis of the acyl chloride. |
| Reaction Conditions | Step 1: 0 °C to RT; Step 2: 0 °C to RT | Standard and easily achievable laboratory conditions. |
| Typical Yield | 75-90% (overall) | Yields are generally high due to the reactive nature of the acyl chloride.[5][8] |
| Purity | High after purification | Byproducts are relatively easy to remove through aqueous workup and chromatography. |
Workflow Visualization: Route 1
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
